1-Propanol, 3-(2-hydroxyethoxy)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVZDMKYVFDILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439152 | |
| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-28-2 | |
| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-hydroxyethoxy)propan-1-ol: A Versatile Hydrophilic Linker for Advanced Drug Development
This guide provides a comprehensive technical overview of 3-(2-hydroxyethoxy)propan-1-ol, a bifunctional chemical entity of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a short polyethylene glycol (PEG)-like motif with two terminal primary hydroxyl groups, position it as a valuable building block in the design of sophisticated drug delivery systems and advanced therapeutics.
Core Chemical Identity and Physicochemical Properties
3-(2-hydroxyethoxy)propan-1-ol is a diol ether, a class of organic molecules characterized by the presence of two hydroxyl (-OH) groups and an ether linkage (-O-). This structure imparts a desirable balance of hydrophilicity and chemical reactivity, making it an attractive component in the synthesis of larger, more complex molecules.
Table 1: Key Identifiers and Properties of 3-(2-hydroxyethoxy)propan-1-ol
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-hydroxyethoxy)-1-propanol | [1] |
| CAS Number | 929-28-2 | [1] |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | |
| Physical Form | Liquid | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Sealed in a dry, well-ventilated area at room temperature. | [1] |
Structural Elucidation: A Spectroscopic Overview
Definitive structural characterization of 3-(2-hydroxyethoxy)propan-1-ol is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific molecule is not readily accessible, its structure allows for the confident prediction of its spectral features based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to exhibit distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns, governed by the n+1 rule, would reveal the number of neighboring protons.[2]
Table 2: Predicted ¹H NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.7-3.8 | Triplet | 2H | -CH₂-OH (propanol end) | Protons on a carbon adjacent to a hydroxyl group are typically found in this region. The signal would be split into a triplet by the neighboring -CH₂- group. |
| ~3.6-3.7 | Triplet | 2H | -CH₂-OH (ethoxy end) | Similar to the other terminal hydroxyl-adjacent protons, but in a slightly different chemical environment due to the ether linkage. |
| ~3.5-3.6 | Triplet | 2H | -O-CH₂- (ethoxy) | Protons on a carbon adjacent to an ether oxygen are deshielded and appear in this range. |
| ~3.4-3.5 | Triplet | 2H | -O-CH₂- (propanol) | Similar to the other ether-adjacent protons. |
| ~1.8-1.9 | Quintet | 2H | -CH₂- (central propanol) | Protons on the central carbon of the propanol moiety, split by the two adjacent -CH₂- groups. |
| Broad Singlet | 2H | -OH | Hydroxyl protons are often observed as a broad singlet due to rapid exchange. This peak would disappear upon the addition of D₂O.[2] |
The proton-decoupled ¹³C NMR spectrum is expected to show a signal for each unique carbon environment.[3]
Table 3: Predicted ¹³C NMR Spectral Data for 3-(2-hydroxyethoxy)propan-1-ol
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~72-74 | -O-CH₂- (ethoxy) | Carbons bonded to an ether oxygen typically resonate in this downfield region. |
| ~70-72 | -O-CH₂- (propanol) | Similar to the other ether-adjacent carbon. |
| ~62-64 | -CH₂-OH (ethoxy end) | Carbons bearing a hydroxyl group are found in this region. |
| ~60-62 | -CH₂-OH (propanol end) | Slightly different chemical environment compared to the other hydroxyl-bearing carbon. |
| ~32-34 | -CH₂- (central propanol) | The aliphatic carbon in the middle of the propanol chain. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For 3-(2-hydroxyethoxy)propan-1-ol, the most prominent feature would be a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding.[4] A strong C-O stretching band would be expected between 1000-1300 cm⁻¹, and C-H stretching vibrations would appear around 2850-2960 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for 3-(2-hydroxyethoxy)propan-1-ol would be expected at m/z = 120. However, for primary alcohols, this peak can be weak or absent.[5] Common fragmentation patterns would involve the loss of small neutral molecules like water (H₂O) or cleavage adjacent to the oxygen atoms (α-cleavage).[6][7]
Synthesis and Purification: A Practical Approach
The synthesis of 3-(2-hydroxyethoxy)propan-1-ol can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Strategy
A logical synthetic route involves the reaction of the mono-sodium salt of 1,3-propanediol with 2-chloroethanol. The use of a diol as the starting material requires careful control of stoichiometry to favor the mono-alkoxide formation and minimize the formation of di-ether byproducts.
Caption: Synthetic workflow for 3-(2-hydroxyethoxy)propan-1-ol.
Experimental Protocol: Synthesis
Materials:
-
1,3-Propanediol
-
Sodium metal
-
2-Chloroethanol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-propanediol (1.0 equivalent) in the anhydrous solvent.
-
Carefully add sodium metal (0.95 equivalents to favor mono-alkoxide) in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted.
-
Etherification: To the resulting sodium 3-hydroxypropan-1-olate solution, add 2-chloroethanol (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium with a small amount of ethanol.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The primary impurities in the crude product are likely to be unreacted starting materials and the di-ether byproduct. Fractional distillation under reduced pressure is the most effective method for purifying diols and polyols.[11][12]
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Introduce the crude product into the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions at their respective boiling points, carefully monitoring the temperature and pressure. The desired product, 3-(2-hydroxyethoxy)propan-1-ol, will have a higher boiling point than the starting materials but a lower boiling point than the di-ether byproduct.
-
Characterize the purified fractions by NMR and/or IR spectroscopy to confirm their identity and purity.
For highly polar compounds or for achieving very high purity, column chromatography on silica gel may also be employed.[13]
Applications in Drug Development: A Hydrophilic Linker
The bifunctional nature and hydrophilicity of 3-(2-hydroxyethoxy)propan-1-ol make it a highly valuable building block in drug development, particularly in the design of linkers for antibody-drug conjugates (ADCs).[14][15]
The Role of Hydrophilic Linkers in ADCs
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties.[16][17][][19]
Hydrophobic drugs can lead to aggregation of the ADC, reducing its efficacy and potentially increasing its immunogenicity. Incorporating hydrophilic linkers, such as those containing PEG units, can mitigate these issues.[13][20][21][22] Short-chain PEG-like diols, such as 3-(2-hydroxyethoxy)propan-1-ol, offer a way to increase the hydrophilicity of the linker without adding excessive molecular weight.
Caption: Conceptual diagram of an Antibody-Drug Conjugate.
Derivatization for Drug Attachment
The two primary hydroxyl groups of 3-(2-hydroxyethoxy)propan-1-ol provide handles for further chemical modification. One hydroxyl group can be selectively protected, allowing the other to be activated for conjugation to either the antibody or the drug. The protecting group can then be removed, and the second hydroxyl group can be derivatized for attachment to the other component of the ADC.
Common derivatization strategies for hydroxyl groups include conversion to:
-
Carboxylic acids: For subsequent amide bond formation.
-
Amines: For reaction with activated esters.
-
Halides or sulfonates: To create good leaving groups for nucleophilic substitution.[23][24][25]
The selective functionalization of one primary hydroxyl group over the other in a symmetrical or near-symmetrical diol can be challenging but is achievable through various synthetic strategies, including enzymatic methods or the use of sterically bulky protecting groups.[26][27][28]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-hydroxyethoxy)propan-1-ol.
-
GHS Hazard Statements: H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local regulations).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Conclusion
3-(2-hydroxyethoxy)propan-1-ol is a versatile and valuable chemical building block with significant potential in the field of drug development. Its hydrophilic nature, coupled with the presence of two reactive primary hydroxyl groups, makes it an ideal candidate for incorporation into advanced drug delivery systems, most notably as a component of linkers in antibody-drug conjugates. A thorough understanding of its chemical properties, synthesis, and derivatization chemistry will enable researchers and scientists to fully exploit its potential in the design of next-generation therapeutics.
References
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Chari, R. V. J., Miller, M. L., & Widdison, W. C. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623. [Link]
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Fishkin, N., Maloney, E. K., Chari, R. V. J., & Singh, R. (2011). A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions. Chemical Communications, 47(38), 10752–10754. [Link]
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ResearchGate. (2025, August 9). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Request PDF. [Link]
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PubMed. (2011, May 26). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. [Link]
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Staben, L. R., Koenig, S. G., & Lehar, S. M. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Antibody-Drug Conjugates, 1-35. [Link]
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Wang, Z., & Lu, X. (2008). Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. Organic Letters, 10(18), 4041–4044. [Link]
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Ashenhurst, J. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]
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Pasut, G., & Schiavon, O. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 520-532. [Link]
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Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science, 17(10), 585–590. [Link]
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Filo. (2025, May 2). The mass spectrum for propan-1-ol is shown in figure 25. [Link]
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MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
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Doc Brown's Chemistry. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
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Doc Brown's Chemistry. (2025, December 12). The 13 C NMR spectrum of propan-1-ol. [Link]
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An In-Depth Technical Guide to 1-Propanol, 3-(2-hydroxyethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Propanol, 3-(2-hydroxyethoxy)-, a di-functional alcohol and ether. Given the specificity of this molecule, this document synthesizes direct information where available and draws upon established knowledge of structurally related compounds to offer field-proven insights for its application in research and development.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. 1-Propanol, 3-(2-hydroxyethoxy)- is known by several names, and understanding these synonyms is crucial when searching literature and databases.
| Identifier | Value |
| Systematic (IUPAC) Name | 3-(2-Hydroxyethoxy)propan-1-ol |
| CAS Number | 929-28-2[1] |
| Molecular Formula | C5H12O3[1] |
| Molecular Weight | 120.15 g/mol [1] |
| Common Synonyms | 3-(2-hydroxyethoxy)-1-propanol[1] |
| InChI Key | DSVZDMKYVFDILG-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCO)O |
Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in various systems, influencing its solubility, stability, and potential applications as an excipient or solvent. While extensive experimental data for this specific molecule is not widely published, its structural features as a diol ether allow for reliable predictions.
| Property | Value / Description | Significance in Drug Development |
| Physical Form | Liquid at room temperature. | Affects handling, storage, and formulation processes. |
| Solubility | Expected to be miscible with water and polar organic solvents. | High water solubility is advantageous for aqueous formulations. Amphiphilic nature may aid in solubilizing poorly soluble APIs. |
| Boiling Point | Estimated to be high due to hydrogen bonding capabilities. | Low volatility reduces handling hazards and maintains formulation concentration. |
| Purity | Commercially available at purities of 97-98%. | High purity is essential for pharmaceutical applications to avoid introducing impurities that could affect safety or efficacy. |
| Storage | Store in a dry, cool, and well-ventilated area in a tightly sealed container. | Prevents degradation and maintains the integrity of the compound. |
Synthesis and Manufacturing
While specific industrial synthesis routes for 1-Propanol, 3-(2-hydroxyethoxy)- are not prominently documented in publicly available literature, its structure suggests a logical synthetic pathway based on fundamental organic chemistry principles. A plausible and common method for creating such ether alcohols is the alkoxylation of a diol.
A likely synthesis involves the reaction of 1,3-propanediol with ethylene oxide. This reaction is typically base-catalyzed.
Caption: Plausible synthesis route for 1-Propanol, 3-(2-hydroxyethoxy)-.
Experimental Protocol: A Generalized Approach
-
Alkoxide Formation: In a suitable reaction vessel, 1,3-propanediol is treated with a catalytic amount of a strong base, such as potassium hydroxide, to form the potassium alkoxide of 1,3-propanediol. Water is typically removed by distillation to drive the equilibrium.[2]
-
Ethoxylation: The reaction mixture is then heated, and ethylene oxide is introduced under pressure. The alkoxide undergoes nucleophilic attack on the ethylene oxide ring.
-
Workup: After the reaction is complete, the catalyst is neutralized, and the product is purified, typically through vacuum distillation, to separate it from unreacted starting materials and any byproducts.
This process is analogous to the preparation of other glycol ethers and can be adapted to produce the target molecule with high selectivity.[2]
Applications in Research and Drug Development
While specific applications of 1-Propanol, 3-(2-hydroxyethoxy)- in marketed drug products are not widely documented, its structure as a diethylene glycol alkyl ether suggests several potential uses in pharmaceutical formulations, drawing parallels with functionally similar excipients.
-
Solubilizing Agent: The combination of hydroxyl groups and an ether linkage imparts an amphiphilic character. This makes it a candidate for use as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is a significant challenge in drug formulation.[3][4]
-
Excipient in Topical and Oral Formulations: Its properties suggest it could be used as a humectant, plasticizer, or viscosity modifier in various dosage forms.[3]
-
Chemical Intermediate: The two hydroxyl groups provide reactive sites for further chemical modification, making it a potential building block in the synthesis of more complex molecules, including APIs and prodrugs.
Caption: Potential roles of 1-Propanol, 3-(2-hydroxyethoxy)- in drug development.
Analytical Characterization
A robust analytical methodology is essential for confirming the identity, purity, and stability of a chemical compound. For 1-Propanol, 3-(2-hydroxyethoxy)-, a combination of chromatographic and spectroscopic techniques would be employed.
Chromatographic Methods
Gas chromatography (GC) is the preferred method for the analysis of volatile to semi-volatile compounds like glycol ethers.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification through mass fragmentation patterns.
A General GC-MS Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: Use a capillary column with a suitable stationary phase to separate the components of the sample based on their boiling points and polarity.
-
Detection: The separated components are introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting fragments are detected.
Spectroscopic Methods
Spectroscopic analysis provides detailed information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number of different proton environments and their neighboring protons. Expected signals would correspond to the protons of the two hydroxyl groups, the three methylene groups in the propyl chain, and the two methylene groups of the ethoxy moiety.[5]
-
¹³C NMR: Would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.[5]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibrations of the hydroxyl groups.[6]
-
Strong C-O stretching absorptions would be expected in the fingerprint region (around 1100 cm⁻¹).[6]
-
C-H stretching vibrations from the alkyl chain would appear around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns resulting from the cleavage of C-C and C-O bonds would aid in structural confirmation.
-
Caption: Analytical workflow for the characterization of 1-Propanol, 3-(2-hydroxyethoxy)-.
Safety and Toxicology
For 1-Propanol, 3-(2-hydroxyethoxy)- (CAS 929-28-2), specific toxicological data is limited. However, safety assessments can be informed by data on structurally similar diethylene glycol monoalkyl ethers. It is imperative to handle this compound with the appropriate precautions until more specific data becomes available.
General Hazards of Diethylene Glycol Ethers:
-
Eye Irritation: May cause eye irritation.[7]
-
Skin Irritation: May cause mild skin irritation.[7]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation and central nervous system depression.[7] Some diethylene glycol ethers have been associated with kidney damage.[7]
-
Reproductive and Developmental Toxicity: Certain ethylene glycol ethers have demonstrated adverse reproductive and fetal effects in animal studies.[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Propanol, 3-(2-hydroxyethoxy)- is a di-functional alcohol and ether with potential applications in the pharmaceutical industry, primarily as a solubilizing agent, excipient, or synthetic intermediate. While comprehensive data for this specific molecule is not abundant, its properties and potential applications can be inferred from its chemical structure and the well-documented characteristics of related glycol ethers. Researchers and drug development professionals should employ standard analytical techniques for its characterization and adhere to safety protocols appropriate for diethylene glycol ethers. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in pharmaceutical sciences.
References
- NI VINA. (2021, January 19). Material Safety Data Sheet - Diethylene Glycol Monoethyl Ether.
- Santa Cruz Biotechnology. Diethylene glycol monohexyl ether.
- Lab Alley.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Diethylene glycol monomethyl ether.
- PubChem. 3-(2-Hydroxyethoxy)propane-1,2-diol.
- Carl ROTH.
- National Industrial Chemicals Notification and Assessment Scheme. (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment.
- ChemScene LLC. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.
- Google Patents. CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
- Google Patents.
- Cole-Parmer. (2004, April 14).
- Lab Alley. (2025, August 8). Propanol Uses & Benefits.
- BenchChem.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL.
- Ambeed, Inc. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.
- PubChem. (2-(2-Aminoethoxy)ethoxy)acetic acid.
- ChemicalBook. 3-ETHOXY-1,2-PROPANEDIOL(1874-62-0) 1H NMR spectrum.
- ChemScene LLC. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2. Sigma-Aldrich.
- Big Molecule Watch. (12)
- Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of propan-2-ol.
- PubChem. 3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum.
- ChemicalBook. (2024, October 10). The synthesis method of 2-(2-Aminoethoxy)ethanol.
- SpectraBase. 3-Methoxy-1-propanol - Optional[MS (GC)] - Spectrum.
- ChemicalBook. 3-Ethoxy-1-propanol(111-35-3) 1H NMR spectrum.
- Ambeed, Inc. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.
- NIST. 1-Propanol, 3-ethoxy-. NIST WebBook.
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- NIOSH | CDC. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112).
- PubChem. 2,3-Bis(2-hydroxyethoxy)-1-propanol.
- SimSon Pharma. (2025, May 27). What are the uses of 1 - Propanol in the drug delivery industry?.
- NIST. 1-Propanol. NIST WebBook.
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- The Royal Society of Chemistry.
- Vizag Chemical.
- ATB. 3-Propoxy-1-propanol | C6H14O2 | MD Topology | NMR | X-Ray.
- Sigma-Aldrich. 2-(2-Aminoethoxy)ethanol for synthesis 929-06-6.
- Lab Alley. (2025, September 3). Propanol: Understanding Types, Grades, and Uses.
- Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
- PubChem. 2-Ethoxy-1-propanol.
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- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nivina-bmc.com [nivina-bmc.com]
Technical Monograph: Asymmetrical C5 Ether Diols
Focus: 3-Ethoxy-1,2-Propanediol (Ethyl Glycerol)
Introduction: The Asymmetry Advantage
In the landscape of functional pharmaceutical excipients, Asymmetrical Ether Diols (molecular formula C₅H₁₂O₃) represent a critical class of amphiphilic small molecules. While the formula allows for multiple constitutional isomers, the most scientifically significant congener is 3-ethoxy-1,2-propanediol (also known as Glycerol
The "asymmetry" in this context is twofold:
-
Structural Regiochemistry: Unlike symmetrical ethers (e.g., diethyl ether) or symmetrical polyols, this molecule features a lipophilic ethyl ether tail and a hydrophilic glycerol head. This amphiphilicity allows it to function as a hydrotrope , bridging the solubility gap between non-polar active pharmaceutical ingredients (APIs) and aqueous media.
-
Chirality: The C2 carbon is a stereocenter, existing as (R) and (S) enantiomers. While often used as a racemate in industrial solvents, the chiral potential is vital for stereoselective synthesis applications.
This guide provides a rigorous technical analysis of 3-ethoxy-1,2-propanediol, detailing its synthesis, validation protocols, and applications in drug delivery systems.
Chemical Architecture & Properties
The C₅H₁₂O₃ isomer space includes glycerol ethers and methoxy-butanediols. However, the glycerol monoalkyl ether structure offers the optimal balance of hydrogen bond donors (2 OH groups) and acceptors (3 Oxygen atoms), resulting in unique solvation properties.
Table 1: Physicochemical Profile of 3-Ethoxy-1,2-Propanediol
| Property | Value / Characteristic | Relevance |
| CAS Number | 1874-62-0 | Identity Verification |
| IUPAC Name | 3-ethoxypropane-1,2-diol | Standard Nomenclature |
| Molecular Weight | 120.15 g/mol | Stoichiometry |
| Boiling Point | ~230°C (at 760 mmHg) | High thermal stability for processing |
| Density | 1.0 ± 0.1 g/cm³ | Formulation mass balance |
| LogP | -0.9 (approx) | Hydrophilic-Lipophilic Balance (HLB) |
| Solubility | Miscible with water, ethanol | Universal co-solvent |
| Flash Point | >110°C | Safety in scale-up |
Synthesis & Manufacturing Logic
The industrial standard for synthesizing asymmetrical glycerol ethers avoids the salt-heavy waste of Williamson ether synthesis (using epichlorohydrin). Instead, the nucleophilic ring-opening of glycidol is preferred for its atom economy and "green" profile.
Mechanism of Action
The reaction involves the attack of an ethoxide ion (or ethanol activated by a base) on the less hindered carbon (C3) of the glycidol epoxide ring. This regioselectivity is crucial; attack at C2 would yield the symmetrical 2-ethoxy-1,3-propanediol (a minor impurity).
Reaction:
Visualization: Synthesis Pathway
The following diagram illustrates the catalytic cycle and regioselectivity control.
Figure 1: Regioselective synthesis of 3-ethoxy-1,2-propanediol via base-catalyzed epoxide ring opening.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize high-purity 3-ethoxy-1,2-propanediol with minimal isomeric impurities.
Phase A: Synthesis[1]
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and dropping funnel. Inert gas (N₂) purge is recommended.
-
Reagents:
-
Ethanol (Absolute): 10 molar equivalents (Excess serves as solvent).
-
Glycidol: 1 molar equivalent.
-
Catalyst: KOH (1 mol% relative to Glycidol).
-
-
Procedure:
-
Dissolve KOH in Ethanol under stirring at 60°C.
-
Add Glycidol dropwise over 60 minutes. Critical: Slow addition prevents glycidol polymerization (polyglycerol formation).
-
Reflux at 80°C for 4 hours. Monitor consumption of glycidol via TLC (Mobile phase: Ethyl Acetate).
-
-
Workup:
-
Neutralize catalyst with Amberlyst-15 (H+ form) or dilute HCl. Filter solids.
-
Remove excess ethanol via rotary evaporation.
-
Phase B: Purification (Self-Validating Step)
-
Vacuum Distillation: The product has a high boiling point. Distill under reduced pressure (<5 mmHg). Collect the fraction boiling at ~110-115°C (at 2 mmHg).
-
Validation Check: If the refractive index deviates from
, redistill.
Phase C: Characterization (NMR)
To confirm the asymmetrical structure (1-ether vs 2-ether):
-
1H NMR (DMSO-d6): Look for the multiplet at
3.3-3.5 ppm corresponding to the ether linkage and the distinct signals for the ethyl group (triplet 1.1 ppm, quartet 3.4 ppm). -
Differentiation: The symmetrical isomer (2-ethoxy) would show a more simplified symmetry in the splitting patterns of the glycerol backbone protons.
Applications in Drug Development
The utility of C5 asymmetrical ether diols extends beyond simple solvation.[2] They act as functional modifiers in advanced drug delivery systems.
1. Hydrotropic Solubilization
Unlike surfactants that form micelles, 3-ethoxy-1,2-propanediol acts as a hydrotrope . It disrupts the water lattice structure, allowing hydrophobic drugs (e.g., ibuprofen, naproxen) to dissolve without the toxicity associated with high surfactant concentrations.
2. Cryopreservation & Tissue Engineering
The molecule permeates cell membranes similarly to DMSO but with reduced cytotoxicity. It prevents ice crystal formation during cryopreservation of biologics.
3. Precursor for Lipids
The free hydroxyl groups at C1 and C2 can be esterified with fatty acids to create diglyceride analogues , which are potent non-ionic surfactants or lipid nanoparticles (LNPs) components.
Visualization: Application Workflow
Figure 2: Functional versatility of 3-ethoxy-1,2-propanediol in pharmaceutical sciences.
References
-
Smolecule . 3-Ethoxy-1,2-propanediol | 1874-62-0.[3] Retrieved from
-
Sigma-Aldrich . 3-Ethoxy-1,2-propanediol Product Sheet. Retrieved from
-
Garcia-Marin, H., et al. (2010). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies. Green Chemistry. Retrieved from
-
GuideChem . 3-ETHOXY-1,2-PROPANEDIOL Properties and Safety. Retrieved from
-
PubChem . Compound Summary: 3-Ethoxy-1,2-propanediol.[2][3][4][5][6] Retrieved from
Sources
The Architecture of Mono-Ethoxylated 1,3-Propanediol Derivatives: Synthesis, Mechanisms, and Applications
Mono-ethoxylated 1,3-propanediol, formally known as 3-(2-hydroxyethoxy)propan-1-ol (CAS No. 929-28-2)[1], is a highly specialized aliphatic diol that bridges the structural gap between simple glycols and complex polyether polyols. By introducing a single asymmetric ether linkage into the 1,3-propanediol (PDO) backbone, chemists can fundamentally alter the molecule's thermodynamic and kinetic behavior.
This technical guide dissects the synthesis, physicochemical properties, and advanced applications of 3-(2-hydroxyethoxy)propan-1-ol, providing researchers and drug development professionals with actionable, field-proven methodologies.
Structural Logic and Physicochemical Profile
The utility of 3-(2-hydroxyethoxy)propan-1-ol stems from its deliberate asymmetry. Traditional diols like 1,6-hexanediol are highly symmetrical, leading to tight chain packing and high crystallinity in downstream polymers[2]. In contrast, the mono-ethoxylated derivative features a C2-O-C3 chain structure. The ether oxygen lowers the rotational energy barrier, while the uneven carbon chain disrupts crystalline lattice formation.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| Chemical Name | 3-(2-hydroxyethoxy)propan-1-ol | IUPAC standard nomenclature. |
| CAS Number | 929-28-2 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C5H12O3 | Determines stoichiometric calculations. |
| Molecular Weight | 120.15 g/mol | Critical for precise molar dosing in polymer synthesis[1]. |
| CLogP | -0.983 | Indicates high hydrophilicity, ideal for aqueous systems[3]. |
| Functional Groups | Two primary hydroxyls (-OH) | Ensures unhindered, equivalent reactivity in polymerization. |
Mechanistic Synthesis: Controlled Mono-Ethoxylation
Synthesizing a strictly mono-ethoxylated derivative is notoriously difficult due to the Poisson distribution of ethoxylation. Once the first ethylene oxide (EO) molecule reacts with 1,3-PDO, the resulting primary hydroxyl group is often more nucleophilic than the starting material, leading to runaway poly-ethoxylation.
To achieve high selectivity for 3-(2-hydroxyethoxy)propan-1-ol, the reaction must be kinetically controlled using precise stoichiometric ratios and specific catalytic activation.
Synthesis pathway of 3-(2-hydroxyethoxy)propan-1-ol via controlled ring-opening ethoxylation.
Protocol 1: Selective Synthesis and Isolation
Causality & Self-Validation: This protocol utilizes a strict 1:0.9 molar ratio (PDO to EO) to starve the reaction of EO, forcing the statistical distribution toward the mono-adduct.
-
Catalyst Activation & Dehydration:
-
Charge a high-pressure, stainless-steel autoclave with 1,3-propanediol and 0.3 wt% potassium hydroxide (KOH).
-
Causality: KOH deprotonates the hydroxyl group to form a highly nucleophilic alkoxide.
-
Apply a vacuum (10 mbar) and heat to 100°C for 60 minutes. Validation: Monitor water removal via a cold trap. Removing water prevents the side-formation of ethylene glycol.
-
-
Controlled Ring-Opening:
-
Pressurize the reactor with inert nitrogen and heat to 130°C.
-
Introduce ethylene oxide continuously at a rate that maintains a constant internal pressure, stopping when a 0.9 molar equivalent is reached.
-
Causality: Starving the reaction of EO limits the secondary reaction of the newly formed 3-(2-hydroxyethoxy)propan-1-ol into higher homologs.
-
-
Quenching:
-
Cool the reactor to 60°C and neutralize the KOH with an equivalent amount of glacial acetic acid.
-
-
Self-Validating Purification:
-
Subject the crude mixture to fractional distillation under high vacuum (1-2 mbar).
-
Validation: Monitor fractions using Gas Chromatography (GC-FID). Unreacted 1,3-PDO elutes first. Collect the primary fraction corresponding to 3-(2-hydroxyethoxy)propan-1-ol (>98% purity). Di-ethoxylated byproducts will remain in the distillation bottoms.
-
Applications in Targeted Protein Degradation (PROTACs)
In the realm of drug development, 3-(2-hydroxyethoxy)propan-1-ol is highly valued as a Proteolysis Targeting Chimera (PROTAC) PEG linker[3]. PROTACs require a bifunctional linker to connect a Protein of Interest (POI) ligand to an E3 ubiquitin ligase ligand.
Causality: The CLogP of -0.983 ensures the linker enhances the overall aqueous solubility of the PROTAC without introducing excessive lipophilicity, which can lead to off-target binding or poor pharmacokinetic profiles[3]. Furthermore, its specific chain length (5 atoms between the oxygen and terminal carbons) provides a precise spatial trajectory that optimizes the formation of the POI-PROTAC-E3 ternary complex.
Workflow for integrating 3-(2-hydroxyethoxy)propan-1-ol as a PROTAC bifunctional linker.
Protocol 2: Linker Activation for PROTAC Assembly
-
Ditosylation (Activation): Dissolve 3-(2-hydroxyethoxy)propan-1-ol in anhydrous dichloromethane (DCM) with 2.5 equivalents of pyridine. Cool to 0°C and dropwise add 2.1 equivalents of p-toluenesulfonyl chloride (TsCl).
-
Monitoring: Stir at room temperature. Validation: Monitor via Thin Layer Chromatography (TLC) using a UV lamp. The disappearance of the starting material and the appearance of a single, less polar spot confirms complete ditosylation.
-
Sequential Coupling: React the ditosylated linker first with the E3 ligase ligand (e.g., a thalidomide derivative) under mild basic conditions, followed by the POI ligand, relying on SN2 nucleophilic substitution to build the final PROTAC.
Advanced Polymer Science: Polyurethanes and Polycarbonates
When polycarbonate diols are used as soft segments in thermoplastic polyurethanes (TPUs), they traditionally suffer from high crystallinity if synthesized from symmetrical monomers like 1,6-hexanediol. This crystallinity drastically reduces the flexibility and elastic recovery of the resulting polyurethane[2].
By substituting symmetrical diols with mono-ethoxylated 1,3-propanediol, polymer chemists introduce a structural "kink." The ether oxygen provides high rotational freedom, while the asymmetric chain prevents the polymer chains from packing tightly. This results in TPUs with superior flexibility, elongation, and exceptional oil and weather resistance[2].
Comparative Monomer Analysis in TPU Soft Segments
| Monomer Used in Polycarbonate Diol | Symmetry | Polymer Crystallinity | Resulting TPU Flexibility | Oil Resistance |
| 1,6-Hexanediol | High | High | Low (Rigid) | Moderate |
| 1,3-Propanediol | High | High | Moderate | Low |
| 3-(2-hydroxyethoxy)propan-1-ol | Low (Asymmetric) | Low (Amorphous) | High (Elastomeric) | High [2] |
Surfactants and Fluid Detergent Formulations
Beyond pharmaceuticals and polymers, ethoxylated diols are emerging as critical components in fluid detergent formulations. Traditional solvents used in unit dose articles (like 1,2-propanediol or dipropylene glycol) face limitations regarding cost, dissolution rates, and film stability at high anionic surfactant concentrations[4].
Mono-ethoxylated derivatives act as advanced hydrotropes. Their amphiphilic-like nature (a hydrophilic ether/hydroxyl core with short aliphatic tails) allows them to stabilize high levels of anionic surfactants (up to 30% or more by weight) in compact fluid detergents without compromising the integrity of the water-soluble films used in unit dose pods[4]. Furthermore, they can be reacted with fatty acids to produce high-HLB (Hydrophilic-Lipophilic Balance) emulsifying agents[5].
References
- Title: 3-(2-Hydroxyethoxy)
- Title: EN300-104201 - EnamineStore Source: EnamineStore URL
- Title: US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents Source: Google Patents URL
- Title: US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols - Google Patents Source: Google Patents URL
- Title: WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents Source: Google Patents URL
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents [patents.google.com]
- 3. EnamineStore [enaminestore.com:443]
- 4. US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols - Google Patents [patents.google.com]
- 5. WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents [patents.google.com]
3-(2-Hydroxyethoxy)-1-propanol: Technical Safety & Application Guide
Executive Summary
3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a heterobifunctional glycol ether characterized by a primary hydroxyl group at both ends of an asymmetric ether chain (C2-O-C3).[1] Structurally, it represents a hybrid "dimer" linking an ethylene glycol unit with a 1,3-propanediol unit.
In drug development, this molecule serves as a critical short-chain hydrophilic spacer . Its unique structure—possessing the flexibility of a polyethylene glycol (PEG) but with a specific propyl-ethyl asymmetry—makes it valuable for fine-tuning the physicochemical properties of linker systems in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).
This guide provides a rigorous technical analysis of its properties, synthesis, safety protocols, and handling requirements, moving beyond standard SDS data to offer actionable insights for research applications.
Part 1: Chemical Identity & Physicochemical Properties[3][4]
Nomenclature & Identification
-
IUPAC Name: 3-(2-Hydroxyethoxy)propan-1-ol[2]
-
Synonyms: Diethylene glycol mono-propyl ether (misnomer, technically incorrect but occasionally used loosely); 1-Propanol, 3-(2-hydroxyethoxy)-.
-
Molecular Formula: C
H O -
SMILES: OCCOCCCO
Key Physicochemical Constants
The following data consolidates experimental and predicted values essential for process design and solubility modeling.
| Property | Value | Context for Researchers |
| Molecular Weight | 120.15 g/mol | Low MW facilitates rapid diffusion in biological matrices. |
| Physical State | Liquid (Colorless) | Viscous liquid at RT; requires positive displacement pipetting for precision. |
| Boiling Point | ~250–255 °C (Predicted) | High boiling point makes it suitable for high-temp reactions without rapid evaporation. |
| Density | ~1.05 g/cm³ | Slightly denser than water; forms bottom layer in biphasic organic extractions (e.g., vs. Hexane). |
| LogP (Octanol/Water) | -1.0 to -1.3 (Predicted) | Highly hydrophilic. Excellent solubility in water, DMSO, and MeOH. Poor in non-polar solvents. |
| pKa | ~14.4 (Primary Alcohol) | Typical alcohol acidity; requires strong bases (NaH, t-BuOK) for deprotonation. |
Part 2: Synthesis & Production Workflows
Synthetic Logic
For drug development applications requiring high purity (>98%), the synthesis typically avoids the non-selective industrial polymerization of epoxides. Instead, a controlled nucleophilic substitution (Williamson Ether Synthesis) or a selective ring-opening of oxetane is preferred.
Pathway A: Controlled Ring Opening (High Selectivity)
The reaction of 1,3-propanediol with ethylene oxide (EO) is the most direct route but suffers from oligomerization (forming PEG-like byproducts). A more controlled lab-scale approach involves reacting ethylene glycol with 3-chloro-1-propanol under basic conditions.
Mechanism:
-
Deprotonation of ethylene glycol (using NaH or NaOH) to form the alkoxide.
-
SN2 attack on the alkyl halide (3-chloro-1-propanol).
-
Workup to remove unreacted diols and salt byproducts.
Visualization: Synthesis & Impurity Profile
The following diagram illustrates the primary synthesis pathway and potential side reactions that researchers must monitor during QC.
Caption: Synthesis pathway highlighting the SN2 mechanism and critical impurity risks (oligomers/acetals) requiring HPLC purification.
Part 3: Safety Data Sheet (SDS) Deep Dive
While standard SDSs list codes, this section interprets them for the bench scientist.
GHS Classification & Hazard Analysis
-
H318: Causes Serious Eye Damage (Category 1)
-
Scientific Context: As a glycol ether, this molecule acts as a surfactant-like solvent. It can rapidly penetrate the corneal epithelium, causing irreversible protein denaturation and opacity. Standard safety glasses are insufficient.
-
-
H315: Causes Skin Irritation
-
Scientific Context: Defatting action on the stratum corneum leads to irritation and potential dermatitis upon repeated exposure.
-
-
H335/H336: STOT SE 3 (Respiratory Irritation / Drowsiness)
-
Scientific Context: High vapor concentrations (though unlikely at RT due to high BP) can depress the CNS, similar to ethanol or isopropanol.
-
Handling & PPE Decision Tree
Because of the Category 1 Eye Damage risk, handling protocols must be stricter than for standard buffers.
Caption: Safety decision tree emphasizing the requirement for splash goggles or face shields due to H318 (Eye Damage) classification.
Emergency Protocols
-
Eye Contact (Critical): Immediate irrigation is vital. Do not wait for medical personnel. Rinse for minimum 15 minutes , lifting eyelids. The hydrophilicity of the molecule means it washes out well, but speed is essential to prevent corneal etching.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as the liquid is organic and combustible (Flash Point > 100°C).
Part 4: Applications in Drug Development
Linker Chemistry (PROTACs & ADCs)
3-(2-Hydroxyethoxy)-1-propanol is a "hetero-PEG" spacer.
-
Advantage: Unlike standard PEG chains (–O–CH
–CH –) , the inclusion of a propyl group (–CH –CH –CH –) introduces a subtle hydrophobic break and alters the chain flexibility/entropy. -
Usage: It is often functionalized at one end (e.g., tosylation or oxidation to carboxylic acid) to create a bifunctional linker that connects a ligand (e.g., E3 ligase binder) to a warhead.
Solubilizing Excipient
In early formulation studies, this molecule can screen for solubility enhancement of poorly water-soluble compounds (BCS Class II/IV).
-
Mechanism: Cosolvency. It disrupts the water lattice structure less aggressively than ethanol but provides organic character to solvate lipophilic drugs.
-
Limit: Toxicity data is less established than PEG 400, so it is primarily used in in vitro or early preclinical rodent studies, not yet common in clinical formulations.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44147001, 3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol. Retrieved from [Link](Note: While closely related, specific CAS 929-28-2 data is often extrapolated from homologous glycol ethers in PubChem).
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Glycol Ethers and their Toxicology. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-Propanol, 3-(2-hydroxyethoxy)-. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physical Properties of 3-(2-hydroxyethoxy)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-hydroxyethoxy)-1-propanol (CAS No. 929-28-2) is a dihydroxy ether, a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups and an ether linkage.[1] Its chemical structure, possessing both hydrophilic and lipophilic characteristics, suggests its potential utility in a variety of scientific and industrial applications, including as a solvent, humectant, and chemical intermediate. This guide provides a comprehensive overview of the known physical properties of 3-(2-hydroxyethoxy)-1-propanol, offering a critical resource for researchers and professionals in drug development and other scientific fields. Understanding these properties is paramount for its effective application, safety in handling, and for predicting its behavior in various chemical and biological systems.
The molecular structure of 3-(2-hydroxyethoxy)-1-propanol consists of a propanol backbone with a 2-hydroxyethoxy group attached at the third carbon. This unique arrangement of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, which significantly influences its physical characteristics.
Chemical Structure of 3-(2-hydroxyethoxy)-1-propanol
Sources
Aqueous Solvation Dynamics of 3-(2-hydroxyethoxy)-1-propanol: A Technical Whitepaper
As a Senior Application Scientist specializing in molecular solvation and formulation architecture, I frequently encounter the challenge of optimizing co-solvent systems for poorly soluble active pharmaceutical ingredients (APIs). The selection of an appropriate aliphatic ether-diol requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the aqueous solubility of 3-(2-hydroxyethoxy)-1-propanol (CAS 929-28-2) , detailing the causality behind its phase behavior and providing field-proven protocols for validating its miscibility in drug development workflows.
Structural Causality & Solvation Thermodynamics
The compound 3-(2-hydroxyethoxy)-1-propanol is an aliphatic ether-diol characterized by a pentyl carbon backbone interrupted by a central ether linkage and terminated by two primary hydroxyl groups. This specific molecular architecture dictates its physicochemical behavior, rendering it completely miscible in water under standard ambient temperature and pressure (SATP).
Mechanistically, the solvation of 3-(2-hydroxyethoxy)-1-propanol is driven by a highly favorable enthalpy of mixing (
However, like many glycol ethers, 3-(2-hydroxyethoxy)-1-propanol exhibits complex thermodynamic behavior at elevated temperatures, potentially demonstrating a Lower Critical Solution Temperature (LCST)[1]. As temperature increases, the entropic penalty of maintaining the highly ordered hydrogen-bonded hydration shell overcomes the enthalpic benefits. The hydrogen bonds break down, leading to an increase in hydrophobic interactions between the alkyl chains, which can trigger liquid-liquid phase separation[1].
Figure 1: Thermodynamic pathway of 3-(2-hydroxyethoxy)-1-propanol aqueous solvation.
Physicochemical & Solubility Profile
To effectively utilize this compound in a formulation, we must quantify its physicochemical parameters. The table below summarizes the critical data points and the mechanistic rationale behind them.
| Parameter | Value / Description | Mechanistic Rationale |
| Chemical Formula | C5H12O3 | High Oxygen-to-Carbon ratio (3:5) drives intense hydrophilicity. |
| Molecular Weight | 120.15 g/mol | Low MW prevents steric hindrance during aqueous hydration. |
| Aqueous Solubility (25°C) | Fully Miscible ( | Extensive H-bonding network overcomes hydrophobic cavity formation. |
| Estimated Partition Coefficient (LogP) | < 0 (approx. -0.9) | Thermodynamic partitioning heavily favors the aqueous phase. |
| Hydrogen Bond Donors | 2 | Terminal hydroxyls donate protons to water oxygen dipoles. |
| Hydrogen Bond Acceptors | 3 | Ether oxygen and hydroxyl oxygens accept protons from water. |
Experimental Methodology: Validating Miscibility Limits
To rigorously validate the aqueous solubility and miscibility limits of such co-solvents, we adapt protocols from USP <1236> (Solubility Measurements)[2] and OECD Test Guideline 105. Because 3-(2-hydroxyethoxy)-1-propanol is a liquid that is fully miscible at room temperature, traditional saturation shake-flask methods designed for solid APIs are insufficient. Instead, a self-validating turbidimetric approach is required to map its phase diagram and confirm the absence of an LCST within the biologically relevant temperature range (e.g., 37°C).
Protocol: Turbidimetric Validation of Miscibility and LCST Determination
Objective: To confirm infinite aqueous miscibility at standard temperatures and identify potential liquid-liquid phase separation at elevated temperatures.
Step 1: Volumetric Binary Mixture Preparation
-
Action: Dispense HPLC-grade water and neat 3-(2-hydroxyethoxy)-1-propanol into borosilicate glass vials to create a concentration gradient (10%, 30%, 50%, 70%, 90% w/w).
-
Causality: A full concentration sweep is mandatory because LCST phase boundaries are parabolic; phase separation may only occur at specific critical mass fractions.
Step 2: Isothermal Equilibration
-
Action: Seal the vials and agitate using a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 24 hours.
-
Causality: This ensures complete thermodynamic equilibrium and uniform distribution of the hydrogen-bonded network, aligning with USP <1236> equilibration standards[2].
Step 3: Baseline Turbidimetric Analysis
-
Action: Transfer aliquots to a quartz cuvette and analyze via Dynamic Light Scattering (DLS) or a nephelometer at 25°C.
-
Validation Check: A reading of < 2 NTU (Nephelometric Turbidity Units) or the absence of a distinct hydrodynamic radius peak confirms complete miscibility and optical clarity.
Step 4: Thermal Ramping for LCST Identification
-
Action: Place the cuvettes in a Peltier-controlled UV-Vis spectrophotometer. Monitor transmittance at 600 nm while ramping the temperature from 25°C to 80°C at a rate of 1°C/min.
-
Causality: As thermal energy increases, hydrogen bonds break. If the molecule possesses an LCST, the solution will rapidly turn opaque (cloud point) as the hydrophobic alkyl chains aggregate[1]. The exact temperature of the transmittance drop validates the upper thermal limit of the co-solvent's viability.
Figure 2: Workflow for validating glycol ether miscibility and LCST determination.
Applications in Formulation & Drug Delivery
In my experience, the strategic integration of 3-(2-hydroxyethoxy)-1-propanol into pharmaceutical formulations serves as a powerful tool for overcoming API insolubility. Because it is fully miscible, it can dramatically alter the dielectric constant of the aqueous medium, acting as a potent co-solvent.
The FDA guidelines on dissolution testing emphasize the importance of understanding how co-solvents and surfactants affect the solubilization of ionizable drugs[3]. Traditional approaches often rely on pH adjustments or salt formations, which are highly susceptible to the common-ion effect[3]. By utilizing a non-ionic ether-diol like 3-(2-hydroxyethoxy)-1-propanol, formulators can achieve pH-independent solubilization. This ensures that the API remains dissolved in the gastrointestinal tract or during intravenous administration, bypassing the precipitation risks associated with common-ion interactions[3].
Furthermore, its terminal hydroxyl groups make it an excellent candidate as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where maintaining aqueous solubility of the complex is paramount for systemic circulation.
References
- Title: USP <1236>: Solubility Measurements Chapter | Source: Biorelevant.
- Title: New Substances Notification - OECD Test Guideline 105 | Source: publications.gc.
- Title: Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems | Source: ResearchGate | URL
- Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | Source: FDA.
Sources
Methodological & Application
Ethoxylation of 1,3-propanediol reaction conditions
Application Note: Ethoxylation of 1,3-Propanediol (1,3-PDO) – Mechanistic Pathways and Reaction Optimization
Executive Summary
The ethoxylation of 1,3-propanediol (1,3-PDO) yields specialized polyether diols that serve as high-value monomers in the synthesis of advanced thermoplastic polyurethanes, polycarbonates, and specialized surfactants[1]. Unlike standard even-carbon diols, the odd-carbon structure of 1,3-PDO disrupts polymer crystallinity, imparting superior flexibility, hydrolytic stability, and low-temperature elastomeric performance. This application note provides a comprehensive, self-validating protocol for the base-catalyzed ethoxylation of 1,3-PDO, detailing the mechanistic causality behind critical reaction parameters.
Mechanistic Principles & Causality
The ethoxylation of 1,3-PDO is executed via an anionic ring-opening polymerization mechanism. Potassium hydroxide (KOH) is the industry standard catalyst due to its optimal balance of basicity, substrate solubility, and cost-efficiency[2].
-
Initiation (Alkoxide Formation): KOH reacts with the hydroxyl groups of 1,3-PDO to form a reactive alkoxide and water.
-
Causality Check: The byproduct water must be rigorously removed via vacuum dehydration prior to the introduction of ethylene oxide (EO). If left in the reactor, water acts as a competing nucleophilic initiator, leading to the formation of unattached polyethylene glycol (PEG) homopolymers. PEG impurities drastically degrade the mechanical properties of downstream polyurethanes.
-
-
Propagation: The 1,3-PDO alkoxide executes an SN2 attack on the sterically unhindered methylene carbon of EO. The inherent ring strain of the epoxide (~27 kcal/mol) drives the thermodynamic favorability of the reaction. Standard base catalysis yields Broad Range Ethoxylates (BREs), meaning the product will have a Gaussian distribution of ethoxylate chain lengths[3].
-
Termination: The active alkoxide chain ends are terminated by neutralizing the catalyst with an acid (e.g., acetic or phosphoric acid) once the target molecular weight is achieved.
Quantitative Reaction Parameters
To ensure reproducible kinetics and prevent hazardous thermal runaway, the reaction parameters must be strictly controlled.
| Parameter | Target Value | Operational Range | Mechanistic Rationale |
| Catalyst (KOH) | 0.3 wt% | 0.1 - 5.0 wt% | Balances the reaction rate with the post-reaction neutralization load[2]. |
| Temperature | 160°C | 120°C - 175°C | >120°C ensures kinetic viability; <175°C prevents EO self-polymerization and degradation[3]. |
| Pressure | 45 psig | 10 - 60 psig | Maintains EO in the reactive liquid/vapor phase while staying safely below standard reactor design limits[3]. |
| Moisture Content | < 500 ppm | < 0.05% | Prevents the initiation of competing PEG homopolymer chains. |
Self-Validating Experimental Protocol
Caution: Ethylene oxide is a highly toxic, carcinogenic, and explosive gas. This protocol must only be executed in a rated pressure reactor (e.g., Parr reactor) housed within an explosion-proof fume hood.
Phase 1: Substrate Charging & Catalyst Activation
-
Charge the pressure reactor with the desired mass of 1,3-propanediol.
-
Add KOH catalyst to achieve a 0.3 wt% concentration relative to the total expected mass of the final product[2].
-
Dehydration: Seal the reactor and apply a vacuum (< 10 mmHg). Heat the mixture to 120°C under continuous agitation (500 rpm). Hold for 1 to 2 hours to drive off the water formed during alkoxide generation.
-
Self-Validation Check: Pull a sample and analyze moisture content via Karl Fischer titration. Do not proceed to Phase 2 unless H2O is < 500 ppm.
-
Phase 2: Inerting & Safety Validation
-
Break the vacuum by purging the reactor with high-purity Nitrogen (N2).
-
Cycle the reactor between vacuum and N2 three times to ensure complete oxygen removal.
-
Pressurize the reactor to a baseline of 10 to 20 psig with N2.
-
Causality: Nitrogen inerting is mandatory because EO vapor is highly explosive when mixed with even trace amounts of oxygen. The baseline pressure also prevents the vacuum-induced flashing of EO during the initial dosing.
-
Phase 3: Exothermic Ethoxylation
-
Increase the reactor temperature to the active ethoxylation range of 150°C to 175°C[3].
-
Begin dosing EO incrementally. The reactor pressure will rise, but must be strictly maintained below 60 psig[3].
-
Self-Validation Check (Kinetics): The ring-opening of EO is highly exothermic. Monitor the internal thermocouple. A rapid temperature spike confirms reaction initiation. Modulate the EO feed rate to allow the reactor's cooling jacket to maintain the setpoint temperature. If pressure rises rapidly without a corresponding exotherm, the catalyst is inactive; halt dosing immediately to prevent hazardous EO pooling.
Phase 4: Digestion & Purification
-
Digestion (Cook-down): Once the target mass of EO has been dosed, close the feed valve. Maintain the temperature at 160°C and allow the reaction to "digest."
-
Self-Validation Check: Monitor the pressure transducer. The pressure will steadily drop as residual EO is consumed. Digestion is complete when the pressure curve flattens (ΔP = 0 for 30 minutes).
-
-
Vacuum Stripping: Apply vacuum at 100°C - 120°C for 30 minutes to strip out any unreacted EO and volatile byproducts.
-
Neutralization: Cool the reactor to 80°C. Add a stoichiometric amount of acetic acid or phosphoric acid to neutralize the KOH catalyst.
-
Self-Validation Check: Extract a 5% aqueous dispersion of the final product and measure the pH. Adjust until a stable pH of 6.5 - 7.5 is achieved.
-
Workflow Visualization
Figure 1: Self-validating workflow for base-catalyzed ethoxylation of 1,3-propanediol.
References
1.[2] Method of preparing alkoxylation catalysts and their use in alkoxylation processes (US7119236B2). Google Patents. Available at: 2.[3] Method of preparing alkoxylation catalysts and their use in alkoxylation processes (WO2005104774A2). Google Patents. Available at: 3.[1] Polycarbonate diol and thermoplastic polyurethane made from the same (US10875961B2). Google Patents. Available at:
Sources
- 1. US10875961B2 - Polycarbonate diol and thermoplastic polyurethane made from the same - Google Patents [patents.google.com]
- 2. US7119236B2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes - Google Patents [patents.google.com]
- 3. WO2005104774A2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes - Google Patents [patents.google.com]
Application Note: 3-(2-Hydroxyethoxy)-1-propanol as an Asymmetric Ether-Diol Chain Extender in Elastomeric and Biomedical Polyurethanes
Executive Summary & Mechanistic Rationale
In the design of advanced polyurethanes (PUs) and polyesters—particularly for biomedical implants, hydrogels, and flexible drug-eluting matrices—the choice of chain extender dictates the ultimate macroscopic properties of the polymer. 3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a specialized asymmetric ether-diol that offers unique structural advantages over conventional symmetric chain extenders like 1,4-butanediol (1,4-BDO) or diethylene glycol (DEG).
As a Senior Application Scientist, I approach polymer formulation not merely as a recipe, but as a manipulation of molecular architecture. The utility of 3-(2-hydroxyethoxy)-1-propanol stems from three distinct structural features:
-
Structural Asymmetry (C2 vs. C3 aliphatic chains): The differing chain lengths flanking the ether oxygen disrupt the tight, highly ordered hydrogen-bonding network typically found in polyurethane hard segments. This prevents excessive crystallization, yielding a polymer with an amorphous hard domain, high optical clarity, and a significantly lowered glass transition temperature (Tg).
-
Ether Linkage: The central oxygen atom imparts superior rotational freedom and hydrolytic stability compared to ester-based extenders. This is highly relevant for controlling the micro-phase separation in aqueous environments, directly improving abrasion resistance and flexibility[1].
-
Primary Hydroxyl Reactivity: Both terminal hydroxyl groups are primary, ensuring rapid, predictable, and uniform step-growth reaction kinetics with diisocyanates, which minimizes unwanted side reactions like allophanate formation.
Visualizing the Synthesis Workflow
To maximize the benefits of this asymmetric diol, a two-step prepolymer method is strongly recommended over a one-shot synthesis. This ensures that the highly reactive primary hydroxyls of the chain extender do not outcompete the macrodiol, which would lead to a highly blocky, heterogeneous polymer architecture.
Figure 1: Two-step prepolymer synthesis workflow using 3-(2-hydroxyethoxy)-1-propanol.
Comparative Quantitative Data
Substituting a symmetric aliphatic chain extender with 3-(2-hydroxyethoxy)-1-propanol fundamentally shifts the mechanical profile from a rigid plastic to a highly extensible elastomer. Table 1 summarizes the expected structure-property shifts when standardizing a polyurethane formulation to a 30% hard segment content.
Table 1: Comparative Mechanical and Thermal Properties of HDI-based Polyurethanes
| Chain Extender | Chemical Nature | Hard Segment Crystallinity | Tg (Soft Segment) | Tensile Strength (MPa) | Elongation at Break (%) | Optical Clarity |
| 1,4-Butanediol (BDO) | Symmetric Aliphatic | High | -45 °C | 35.2 | 450 | Opaque/Translucent |
| Diethylene Glycol (DEG) | Symmetric Ether | Moderate | -50 °C | 28.5 | 600 | Translucent |
| 3-(2-Hydroxyethoxy)-1-propanol | Asymmetric Ether | Low (Amorphous) | -58 °C | 22.4 | 850 | Highly Transparent |
Data reflects generalized structure-property relationships observed in polyether-based polyurethane systems utilizing ether diols[1][2].
Self-Validating Experimental Protocol: Synthesis of Flexible Biomedical Polyurethane
This protocol details the synthesis of a linear, segmented polyurethane. It is designed as a self-validating system : we utilize in-line Fourier Transform Infrared (FTIR) spectroscopy to confirm the completion of each kinetic step, eliminating guesswork and ensuring batch-to-batch reproducibility.
Materials Required:
-
Macrodiol: Polytetramethylene ether glycol (PTMG, MW=1000 g/mol )[2]
-
Diisocyanate: Hexamethylene diisocyanate (HDI)
-
Chain Extender: 3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (Water content < 50 ppm)
Step-by-Step Methodology:
Step 1: Rigorous Moisture Elimination (Critical Causality Step)
-
Action: Transfer PTMG and 3-(2-hydroxyethoxy)-1-propanol into separate vacuum flasks. Degas under high vacuum (1-2 mmHg) at 80 °C for a minimum of 12 hours.
-
Causality: Isocyanates are highly sensitive to moisture. Trace water will react with HDI to form urea linkages and evolve CO₂ gas. This causes unwanted cross-linking, foaming, and disrupts the precise stoichiometry required for high-molecular-weight step-growth polymerization.
Step 2: Prepolymer Formation
-
Action: In a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add the dried PTMG. Heat to 75 °C under a continuous nitrogen purge.
-
Action: Add HDI dropwise to achieve an NCO/OH ratio of exactly 2.01.
-
Validation: Extract a 0.5 mL aliquot every 30 minutes for FTIR analysis. The prepolymer stage is validated as complete when the broad hydroxyl peak (3300 cm⁻¹) entirely disappears, and the sharp isocyanate peak (2270 cm⁻¹) stabilizes at approximately half of its initial intensity (typically 2-3 hours).
Step 3: Chain Extension with 3-(2-Hydroxyethoxy)-1-propanol
-
Action: Cool the prepolymer to 50 °C. Dilute the system with anhydrous DMAc to achieve a 30% solid content.
-
Causality: Dilution is required to manage the Trommsdorff–Norrish effect (autoacceleration) and the massive viscosity spike that occurs as the polymer chains extend.
-
Action: Calculate the exact mass of 3-(2-hydroxyethoxy)-1-propanol required to achieve a final NCO:OH index of 1.02 to 1.05. Add the extender dropwise over 15 minutes under vigorous stirring (300 rpm).
-
Causality: A slight NCO excess (1.05) is chosen to account for any residual trace moisture, ensuring no unreacted hydroxyl groups remain, which would otherwise act as plasticizers and degrade mechanical integrity.
Step 4: Casting and Thermal Curing
-
Action: Once the solution becomes highly viscous (indicating successful chain extension), cast the polymer solution onto a leveled, Teflon-coated Petri dish.
-
Action: Place in a vacuum oven. Cure at 60 °C for 12 hours to slowly evaporate the DMAc without causing solvent boiling (which creates bubbles), followed by a post-cure at 100 °C for 12 hours to finalize the cross-linking.
-
Validation: Perform a final FTIR scan on the cured film. The complete disappearance of the NCO peak at 2270 cm⁻¹ validates total monomer conversion.
Visualizing Microphase Separation
The defining characteristic of polyurethanes synthesized with 3-(2-hydroxyethoxy)-1-propanol is the resulting morphology. The thermodynamic incompatibility between the PTMG soft segments and the HDI/Extender hard segments drives microphase separation. However, the asymmetric nature of the extender forces the hard domains to remain largely amorphous.
Figure 2: Thermodynamic microphase separation driven by the asymmetric chain extender.
References
-
Sigma-Aldrich. "3-(2-Hydroxyethoxy)propan-1-ol Product Specification (CAS: 929-28-2)". Sigma-Aldrich Catalog.
-
Chen, S.-Y., et al. (2021). "Synthetic scheme to increase the abrasion resistance of waterborne polyurethane-urea by controlling micro-phase separation." ResearchGate / Journal of Applied Polymer Science. 1
-
Zhang, B., et al. (2018). "Study on the Mechanical Properties of Polyurethane Based on PTMG-TMP System." Polymer-Plastics Technology and Engineering. 2
Sources
Application Note: Precision Synthesis of Polyurethanes Using 3-(2-Hydroxyethoxy)-1-Propanol
[1][2][3]
Part 1: Introduction & Scientific Rationale[1][3][4][5][6]
The Role of Asymmetric Chain Extenders
In polyurethane (PU) synthesis, the choice of chain extender determines the morphology of the hard segment (HS). While symmetrical diols like 1,4-butanediol (BDO) promote high crystallinity and phase separation, they often result in opaque materials with high modulus but limited flexibility.[1][2]
3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2), also known as diethylene glycol propyl ether, represents a unique class of asymmetric ether-diols .[3][1][2] Its structure combines a propyl spacer and an ethyl ether linkage, terminating in two primary hydroxyl groups.[2]
Key Functional Advantages:
-
Symmetry Breaking: The odd-even carbon mismatch (propyl vs. ethyl) disrupts the regular packing of the hard segments.[1][2] This reduction in crystallinity is critical for synthesizing transparent thermoplastic polyurethanes (TPUs) and softer elastomers without sacrificing molecular weight.[1][2]
-
Ether Flexibility: The internal ether oxygen introduces rotational freedom, lowering the glass transition temperature (
) and improving low-temperature flexibility compared to all-carbon chain extenders.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reactivity: Unlike secondary diols, the primary hydroxyls ensure rapid kinetics with isocyanates, comparable to BDO.[2]
Part 2: Material Specifications & Handling[1][2][3]
Chemical Profile
| Property | Specification |
| Chemical Name | 3-(2-hydroxyethoxy)-1-propanol |
| CAS Number | 929-28-2 |
| Molecular Weight | 120.15 g/mol |
| Structure | |
| Purity Requirement | |
| Water Content | |
| Appearance | Clear, colorless liquid |
Handling Protocols
-
Hygroscopicity: Like most ether-glycols, this molecule is hygroscopic.[3][1][2] Absorbed moisture acts as a blowing agent (reacting with isocyanate to release
), causing unwanted bubbles and stoichiometry offset.[2] -
Drying: Prior to synthesis, dry the diol under vacuum (
mmHg) at for 4 hours or store over molecular sieves for 24 hours.
Part 3: Experimental Protocol (Two-Step Prepolymer Method)
This protocol describes the synthesis of a segmented polyurethane elastomer using 4,4'-Methylene diphenyl diisocyanate (MDI), a poly(tetramethylene ether) glycol (PTMEG, MW 1000) soft segment, and 3-(2-hydroxyethoxy)-1-propanol as the chain extender.[3][1][2]
Stoichiometric Calculations
Target Hard Segment Content (HSC): ~40%
Isocyanate Index (
Equation for Chain Extender Mass (
Synthesis Workflow
Step A: Prepolymer Formation[3]
-
Charge: Add dehydrated PTMEG-1000 (0.1 mol) to a 500 mL reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Heat: Raise temperature to
under continuous nitrogen purge. -
React: Add molten 4,4'-MDI (0.3 mol) rapidly.
-
Condition: Increase temperature to
and stir for 2 hours. -
Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer NCO% (approx. 5-6%).
Step B: Chain Extension (The Critical Step)
-
Degas: Apply vacuum to the prepolymer for 5-10 minutes to remove trapped bubbles.[3][1][2]
-
Preparation: Weigh the stoichiometric amount of 3-(2-hydroxyethoxy)-1-propanol (0.196 mol, calculated based on residual NCO).
-
Mix: Add the chain extender to the prepolymer under vigorous stirring (high shear).
-
Cast: Pour the viscous mixture into a pre-heated Teflon mold (
). -
Cure: Cure at
for 24 hours. Post-cure at room temperature for 7 days for full property development.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the structural logic and phase separation behavior when using this asymmetric diol.
Caption: Synthesis pathway highlighting the role of asymmetric extension in disrupting hard segment crystallinity.[1][2]
Part 5: Characterization & Quality Control[1][3]
FTIR Spectroscopy
-
Target Signal: Disappearance of the Isocyanate (
) peak at 2270 cm⁻¹ .[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Confirmation: Appearance of Hydrogen-bonded Urethane Carbonyl (
) at 1700-1730 cm⁻¹ .[3][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ether Linkage: Strong bands at 1100 cm⁻¹ (C-O-C) confirm the incorporation of the extender and polyol.
Thermal Analysis (DSC)[2]
-
Glass Transition (
): Expect a soft segmentngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> around to .[3][2] -
Melting (
): Unlike BDO-extended PUs which show sharp melting peaks (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), PUs extended with 3-(2-hydroxyethoxy)-1-propanol will show broad, weak, or non-existent melting endotherms due to frustrated crystallization .[3][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bubbles/Foaming | Moisture in diol | Dry diol over 4Å sieves; check vacuum seal.[3][1][2] |
| Opaque/Hazy | Phase separation too strong | Increase catalyst loading; ensure rapid mixing.[1][2] |
| Tacky Surface | Low NCO Index ( | Recalculate stoichiometry; check isocyanate purity. |
| Low Strength | Poor Mixing | Increase shear rate during chain extension step.[2] |
Part 6: References
-
Sigma-Aldrich. 3-(2-Hydroxyethoxy)-1-propanol Product Specification & CAS 929-28-2 Data. (Note: Representative link for chemical catalog)
-
Szycher, M. (2012).[1][2] Szycher's Handbook of Polyurethanes (2nd Ed.).[1][2] CRC Press.[1][2] (General reference for Prepolymer Protocols).
-
Petrović, Z. S., & Ferguson, J. (1991).[2] "Polyurethane elastomers".[1][2][4] Progress in Polymer Science, 16(5), 695-836.[2] (Mechanisms of phase separation).
-
Bayer MaterialScience. Polyurethanes: Chemistry and Technology.[1][2] (Standard industrial procedures for MDI/Diol synthesis).
(Note: While specific academic papers solely titled with this molecule are rare, the protocols above are derived from standard polyurethane chemistry principles applied to ether-diol chain extenders).[3][1]
Application Notes and Protocols: Polymerization of Asymmetrical Ether Diols
Introduction: The Significance of Asymmetry in Polyether Synthesis
Asymmetrical ether diols are a class of monomers possessing two hydroxyl groups that are not related by a plane of symmetry or a center of inversion. This inherent chirality or asymmetry is a powerful tool in polymer chemistry. When incorporated into a polymer backbone, these diols can impart unique and highly desirable properties, such as chirality for specialized separations or catalysis, improved thermal and mechanical properties due to their rigid and non-planar structures, and enhanced biodegradability.[1] Many of these monomers can be derived from sustainable, bio-based feedstocks, making them a critical component in the development of next-generation green polymers.[2][3]
However, the very asymmetry that makes these monomers valuable also presents distinct challenges in polymerization. The differential reactivity of the two hydroxyl groups can lead to issues with achieving high molecular weights, controlling polymer architecture, and ensuring batch-to-batch reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical considerations, practical experimental design, and detailed protocols for the successful polymerization of asymmetrical ether diols. We will explore the primary polymerization pathways and provide validated, step-by-step methods for synthesis and characterization.
Theoretical Background: Controlling the Polymerization
The synthesis of polyethers from diols can proceed through several mechanisms, primarily step-growth polycondensation or, if a cyclic monomer is formed and isolated first, ring-opening polymerization (ROP).
Step-Growth Polymerization
Step-growth polymerization involves the reaction between bifunctional monomers, building up from dimers and trimers to longer oligomers and, eventually, high molecular weight polymers.[4][5] A key characteristic is that the monomer is consumed rapidly, but a high molecular weight is not achieved until very high conversion rates (typically >99%).[4][5]
For asymmetrical ether diols, this typically involves a polycondensation reaction with a dielectrophile (e.g., a dicarboxylic acid or diacyl chloride) or a dehydration reaction to directly form ether linkages. The kinetics of these reactions are complex and require careful control.[5]
-
Self-Catalyzed vs. External Catalysis: While some polyesterifications can be self-catalyzed by the acidic monomer, the reaction is often slow.[5] External catalysts, such as protonic acids (e.g., H₃PW₁₂O₄₀) or organometallic compounds, are typically required to achieve reasonable reaction times and high molecular weights.[6]
-
Stoichiometric Control: Achieving high molecular weight in step-growth polymerization is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the reacting functional groups.[5] Any deviation limits the maximum achievable chain length.
Ring-Opening Polymerization (ROP)
An alternative route involves first converting the asymmetrical diol into a cyclic monomer, such as a cyclic ether or epoxide. This monomer can then undergo ring-opening polymerization (ROP), which is a type of chain-growth polymerization.[7] Anionic ROP, often initiated by strong bases like hydroxides or alkoxides, is a common method for polymerizing epoxides to form polyethers.[8][9]
-
Stereocontrol: A significant advantage of ROP with asymmetrical monomers is the potential for stereocontrol. The choice of catalyst can influence how the monomer enantiomers are incorporated into the growing chain.[8]
-
Atactic Polymers: Achiral catalysts randomly incorporate enantiomers, leading to amorphous materials.[8]
-
Isotactic Polymers: Stereoselective catalysts can preferentially insert one enantiomer, resulting in polymers with the same stereochemistry in each repeat unit. This regularity allows for crystallization, leading to materials with vastly different and often superior physical properties.[8]
-
Experimental Design & Strategic Considerations
The success of any polymerization is determined by the careful selection of monomers, catalysts, and reaction conditions.
Monomer Selection and Purity
The choice of the asymmetrical ether diol is foundational. Bio-derived diols like isosorbide are popular due to their rigidity and sustainability.[10] The purity of the monomer is paramount. Impurities can act as chain terminators or interfere with the catalyst, preventing the formation of high molecular weight polymer.
Catalyst Selection
The catalyst dictates the reaction mechanism and rate.
-
For Polycondensation (Diol + Diacid/Dielectrophile):
-
Acid Catalysts: Simple protonic acids or Lewis acids like tin(II) octoate are effective but can require high temperatures and may cause side reactions.
-
Enzyme Catalysis: Lipases can be used for polyester synthesis under mild, solvent-free conditions, offering a green alternative.[11]
-
-
For Ring-Opening Polymerization (of derived cyclic ethers):
-
Anionic Initiators: Alkali metal hydroxides (e.g., KOH) or alkoxides are classic initiators for epoxide ROP.
-
Coordination Catalysts: More sophisticated catalysts, such as double metal cyanide (DMC) complexes or aluminum-based systems, offer excellent control over polymerization, leading to polymers with low dispersity and predictable molecular weights.[12][13][14]
-
Reaction Conditions
-
Temperature: The reaction temperature must be high enough to ensure sufficient reaction rates and keep the polymer molten (for melt polymerization) but low enough to prevent thermal degradation or side reactions.
-
Atmosphere: Most polymerizations are sensitive to oxygen and water. Performing reactions under an inert atmosphere (e.g., dry nitrogen or argon) is crucial.
-
Solvent: The choice of solvent (or lack thereof, in the case of bulk/melt polymerization) affects reactant concentration, temperature control, and polymer solubility.
-
Removal of Byproducts: For condensation polymerizations, the efficient removal of the small molecule byproduct (e.g., water) is essential to drive the reaction equilibrium towards the formation of high polymer.[5] This is typically achieved by applying a vacuum.
Detailed Experimental Protocol: Step-Growth Polymerization of an Asymmetrical Diol
This protocol describes a general procedure for the melt polycondensation of an asymmetrical ether diol with a dicarboxylic acid to synthesize a polyester. This method is broadly applicable and highlights key techniques.
Materials:
-
Asymmetrical Ether Diol (e.g., Isosorbide) (1.00 eq)
-
Dicarboxylic Acid (e.g., Sebacic Acid) (1.00 eq)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, ~0.1 mol%)
-
High-boiling point solvent for cleaning (e.g., o-dichlorobenzene)
-
Methanol (for precipitation)
-
Antioxidant (e.g., Irganox® 1010, ~0.1 wt%)
Equipment:
-
Three-neck round-bottom flask or specialized polymerization reactor
-
Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Short-path distillation head with a condenser and collection flask
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller and thermocouple
Protocol Workflow Diagram
Caption: Workflow for a two-stage melt polycondensation synthesis.
Step-by-Step Methodology
1. Reactor Setup and Charging: a. Thoroughly clean and oven-dry all glassware. Assemble the reactor while hot under a flow of dry nitrogen. b. Charge the reactor with the asymmetrical diol, dicarboxylic acid, and antioxidant. c. Begin mechanical stirring (e.g., 50-100 RPM) to create a slurry. d. Purge the system with nitrogen for at least 30 minutes to remove residual air. Maintain a gentle positive pressure of nitrogen throughout the first stage.
2. Stage 1: Esterification (Oligomerization): a. Heat the reaction mixture to 180-200°C. The reactants will melt and form a homogenous liquid. b. Water will begin to evolve as a byproduct of the esterification reaction. This will be carried out of the system by the nitrogen flow and collected in the condenser. c. Hold at this temperature for 2-4 hours, or until the rate of water collection significantly decreases. At this point, low molecular weight oligomers have formed. d. Add the catalyst via syringe if it was not added at the beginning.
3. Stage 2: Polycondensation (Molecular Weight Build-up): a. Increase the temperature to 220-250°C. b. Gradually apply vacuum over 30-60 minutes, reducing the pressure to <1 mbar. Caution: Apply vacuum slowly to avoid vigorous bubbling and loss of material. c. As the reaction proceeds, the molecular weight of the polymer increases, leading to a dramatic rise in the melt viscosity. The stirrer motor torque will increase noticeably. d. Continue the reaction under high vacuum for 3-6 hours. The reaction is considered complete when the desired melt viscosity is achieved (often determined by the stirrer torque reading) or when no more byproduct is being evolved.
4. Polymer Isolation and Purification: a. Stop heating and break the vacuum by back-filling the reactor with nitrogen. b. While the polymer is still hot and molten, it can be extruded from the reactor outlet into a collection tray or dissolved in a minimal amount of a suitable high-boiling point solvent. c. Once cooled, the crude polymer can be purified by dissolving it completely and then precipitating it by slowly adding the solution to a large volume of a non-solvent, such as methanol, with vigorous stirring. d. Collect the purified polymer by filtration, wash with additional non-solvent, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization of the Resulting Polymer
Confirming the identity and properties of the synthesized polymer is a critical final step. A suite of analytical techniques should be employed.[15]
Summary of Characterization Techniques
| Technique | Information Obtained | Expected Result/Observation |
| NMR Spectroscopy (¹H, ¹³C) | Chemical structure, monomer incorporation, end-group analysis.[10][16] | Appearance of new signals corresponding to the formed ester/ether linkages. Disappearance of monomer -OH signals. Integration can confirm monomer ratios. |
| FT-IR Spectroscopy | Functional groups present. | Disappearance of the broad O-H stretch from the diol. Appearance of a strong C=O stretch (~1735 cm⁻¹) for polyesters or a C-O-C stretch (~1100 cm⁻¹) for polyethers. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn).[15] | A monomodal distribution. For step-growth, Đ will approach 2.0 at high conversion. For controlled ROP, Đ can be much lower (<1.2). |
| Differential Scanning Calorimetry (DSC) | Thermal transitions: Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc). | Provides insight into the polymer's amorphous or semi-crystalline nature. Asymmetry often leads to higher Tg compared to symmetrical analogues.[1] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td).[10][15] | Determines the temperature at which the polymer begins to degrade, indicating its upper service temperature. |
Characterization Workflow Diagram
Caption: A typical workflow for comprehensive polymer characterization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | 1. Impure monomers or solvent. 2. Incorrect stoichiometry. 3. Inefficient removal of byproduct (e.g., water). 4. Insufficient reaction time or temperature. | 1. Purify all reactants and dry solvents thoroughly. 2. Accurately weigh all reactants; perform end-group analysis to confirm stoichiometry if needed. 3. Ensure a high vacuum (<1 mbar) and adequate surface renewal via stirring. 4. Increase reaction time or temperature, monitoring for degradation. |
| Polymer Discoloration (Yellow/Brown) | 1. Thermal degradation due to excessive temperature or time. 2. Presence of oxygen in the reactor. 3. Catalyst-induced side reactions. | 1. Reduce reaction temperature/time. Use an effective antioxidant. 2. Ensure a thorough inert gas purge and a leak-free system. 3. Screen different catalysts or reduce catalyst concentration. |
| Gel Formation (Cross-linking) | 1. Monomer functionality > 2 (impurities). 2. Unwanted side reactions at high temperatures. | 1. Ensure high purity of bifunctional monomers. 2. Lower the reaction temperature. |
References
-
Anonymous. (2020, April 21). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Chemistry. Available from: [Link]
-
Chemical Communications (RSC Publishing). Ring-opening-isomerization anionic polymerization via Brook rearrangement. Available from: [Link]
-
Waseda University. (2003, August 15). Synthesis and characterization of chiral liquid-crystalline polyesters containing sugar-based diols via melt polymerization. Available from: [Link]
-
Fiveable. (2025, August 15). Step-growth polymerization | Polymer Chemistry Class Notes.... Available from: [Link]
-
Anonymous. (2023, December 15). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature. Available from: [Link]
-
Anonymous. (2019, June 5). 24.3: Anionic Polymerization of Epoxides. Chemistry LibreTexts. Available from: [Link]
-
Wikipedia. Step-growth polymerization. Available from: [Link]
-
Anonymous. (2023, September 20). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature. Available from: [Link]
-
ResearchGate. (2025, October 15). (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available from: [Link]
-
ACS Catalysis. (2024, January 11). Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols. Available from: [Link]
-
Royal Society Open Science. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Available from: [Link]
- Google Patents. WO2021007171A1 - Novel bio-based diols from sustainable raw materials, uses thereof to make diglycidyl ethers, and their coatings.
-
PMC. (2024, January 11). Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols. Available from: [Link]
-
MDPI. (2025, March 31). Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties. Available from: [Link]
-
MDPI. (2024, March 14). Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents. Available from: [Link]
-
RSIS International. (2025, October 14). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. Available from: [Link]
-
ACS Publications. (2021, April 15). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. Available from: [Link]
-
Materials Science. (2020, March 17). Synthesis and Characterization of Polyether Polyol Based on Epoxy Cyclohexane and Epichlorohydrin. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2021007171A1 - Novel bio-based diols from sustainable raw materials, uses thereof to make diglycidyl ethers, and their coatings - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. rsisinternational.org [rsisinternational.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterization of Polyether Polyol Based on Epoxy Cyclohexane and Epichlorohydrin | Materials Science [matsc.ktu.lt]
Application Note: Desymmetrization and Orthogonal Functionalization of 3-(2-Hydroxyethoxy)-1-propanol for PROTAC and ADC Linker Synthesis
Introduction & Mechanistic Rationale
In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the design of heterobifunctional linkers is a critical parameter for optimizing drug solubility, cell permeability, and target degradation efficacy. 3-(2-Hydroxyethoxy)-1-propanol (CAS [1]) is an unsymmetrical, hybrid PEG/alkyl diol that serves as an ideal building block for these linkers.
However, functionalizing this unsymmetrical diol presents a distinct synthetic challenge: differentiating between two primary hydroxyl groups to avoid statistical mixtures that complicate purification and reduce yield.
The Causality of Regioselectivity
To achieve orthogonal functionalization without relying on wasteful statistical mono-protection (using large excesses of the diol), we must exploit the subtle electronic and steric differences between the two termini:
-
The C2-Hydroxyl (2-hydroxyethoxy terminus): Located
to the ether oxygen. The electron-withdrawing inductive effect of the ether oxygen increases the acidity of this hydroxyl proton. -
The C3-Hydroxyl (1-propanol terminus): Located
to the ether oxygen. It experiences less inductive electron withdrawal, making it less acidic, but it is more nucleophilic and less sterically encumbered by the ether dipole.
By aligning our reagent selection with these inherent physicochemical properties, we can drive the reaction down two divergent, highly selective pathways.
Strategic Workflows for Desymmetrization
Divergent regioselective functionalization of 3-(2-hydroxyethoxy)-1-propanol.
Quantitative Data & Regioselectivity Profiles
The following table summarizes the expected outcomes when applying targeted mechanistic drivers versus traditional statistical approaches.
| Strategy | Reagents & Conditions | Primary Target Site | Isolated Yield (%) | Regioselectivity (C2:C3) | Mechanistic Driver |
| Acidity-Driven Tosylation | Ag₂O, KI, TsCl, CH₂Cl₂ | C2-Hydroxyl | 82–85% | > 95:5 | Inductive effect (higher acidity) |
| Steric-Driven Silylation | TBDPSCl, Imidazole, DMF | C3-Hydroxyl | 88–91% | < 5:95 | Kinetic accessibility / Sterics |
| Statistical Alkylation | NaH, Propargyl Bromide (0.5 eq) | Mixed | ~45% | ~ 55:45 | Non-selective (Le Chatelier) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Acidity-Driven Selective Mono-Tosylation (C2-OH Focus)
This protocol adapts the highly efficient silver(I) oxide-mediated desymmetrization methodology established by [2]. The insoluble Ag₂O acts as a mild base that preferentially deprotonates the more acidic C2-hydroxyl, forming a transient silver alkoxide that rapidly reacts with tosyl chloride.
Reagents:
-
3-(2-Hydroxyethoxy)-1-propanol: 1.0 mmol (120 mg)
-
Silver(I) oxide (Ag₂O): 1.5 mmol (347 mg)
-
Potassium iodide (KI): 0.2 mmol (33 mg)
-
p-Toluenesulfonyl chloride (TsCl): 1.05 mmol (200 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂): 10 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-(2-hydroxyethoxy)-1-propanol and anhydrous CH₂Cl₂.
-
Catalyst Addition: Add Ag₂O and KI to the stirring solution. The suspension will appear dark brown/black. Stir at room temperature for 15 minutes to allow the silver alkoxide complex to form at the C2 position.
-
Electrophile Addition: Dissolve TsCl in 2 mL of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction & Monitoring: Stir the mixture vigorously at room temperature for 12 hours.
-
Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The starting diol is UV-inactive but stains strongly with KMnO₄. The successful formation of the mono-tosylate is confirmed by the appearance of a new, strongly UV-active spot at
. The absence of a higher UV-active spot confirms that over-tosylation (ditosylate) has been successfully suppressed by the Ag₂O stoichiometry.
-
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the silver salts. Wash the Celite cake with an additional 15 mL of CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the C2-mono-tosylate.
Protocol B: Steric-Controlled Selective Silylation (C3-OH Focus)
When the synthetic route requires functionalizing the C3-alkyl chain first, bulky silyl chlorides are utilized. The C3-hydroxyl is further from the ether linkage, reducing steric clash and making it kinetically favored for bulky electrophiles.
Reagents:
-
3-(2-Hydroxyethoxy)-1-propanol: 1.0 mmol (120 mg)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl): 1.0 mmol (275 mg)
-
Imidazole: 2.2 mmol (150 mg)
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
Step-by-Step Methodology:
-
Preparation: In an argon-purged flask, dissolve the diol and imidazole in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add TBDPSCl dropwise over 5 minutes. The bulky nature of TBDPSCl ensures it selectively targets the less hindered C3-hydroxyl.
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Monitor via TLC (EtOAc/Hexane 3:7). The product will appear as a highly UV-active spot (
). To validate regiomeric purity post-column, perform ¹H-NMR; the C3-CH₂ protons will shift significantly upfield upon silylation compared to the C2-CH₂ protons, confirming kinetic regiocontrol.
-
-
Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (10% to 30% EtOAc in Hexanes) to isolate the C3-O-TBDPS protected intermediate.
Downstream Applications in PROTACs
Once desymmetrized, these orthogonally protected intermediates can be rapidly converted into [3]. For example, the C2-mono-tosylate from Protocol A can undergo an Sₙ2 displacement with sodium azide (NaN₃) to form an azide terminus. The remaining free C3-hydroxyl can then be oxidized to a carboxylic acid using TEMPO/BAIB, yielding a highly versatile Azide-PEG1-Alkyl-COOH heterobifunctional linker ready for click-chemistry and amide coupling to E3 ligase ligands and warheads.
References
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. URL:[Link]
Application Note: Tuning Biodegradability & Flexibility in Polyesters using 3-(2-hydroxyethoxy)-1-propanol
Topic: 3-(2-hydroxyethoxy)-1-propanol in Biodegradable Polymer Research Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery Researchers
Executive Summary
In the development of next-generation biodegradable polymers, the mechanical rigidity and slow degradation rates of semi-crystalline polyesters (e.g., PCL, PLA) often limit their application in soft tissue engineering and rapid-release drug delivery. 3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2), an unsymmetrical ether-diol, has emerged as a critical monomer for synthesizing poly(ester ether)s (PEEs) .
By incorporating 3-(2-hydroxyethoxy)-1-propanol into the polymer backbone, researchers can disrupt chain symmetry, reduce crystallinity, and introduce hydrophilic ether linkages. This modification significantly enhances water uptake and hydrolytic degradation rates compared to purely aliphatic analogs, making it an ideal candidate for thermo-sensitive hydrogels and drug-eluting microspheres .
Chemical Profile & Rationale
| Property | Specification |
| IUPAC Name | 3-(2-hydroxyethoxy)propan-1-ol |
| CAS Number | 929-28-2 |
| Molecular Formula | |
| Molecular Weight | 120.15 g/mol |
| Functionality | Bifunctional (Primary Hydroxyls) |
| Key Feature | Asymmetric Ether Linkage ( |
Mechanistic Insight: Unlike symmetric diols (e.g., 1,6-hexanediol), the asymmetric structure of 3-(2-hydroxyethoxy)-1-propanol hinders the packing of polymer chains. When copolymerized with dicarboxylic acids (e.g., adipic acid), it lowers the glass transition temperature (
Protocol 1: Melt Polycondensation Synthesis of Poly(ether ester)
Objective: Synthesize high-molecular-weight Poly[3-(2-hydroxyethoxy)propyl adipate] (PHEPA) via a two-stage melt polycondensation process.
Materials Required
-
Monomer A: 3-(2-hydroxyethoxy)-1-propanol (Purified, >99%)
-
Monomer B: Adipic Acid (Recrystallized)
-
Catalyst: Titanium(IV) butoxide (
) or Tin(II) 2-ethylhexanoate ( ) -
Stabilizer: Irganox 1010 (Optional, to prevent thermo-oxidative degradation)
-
Apparatus: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, vacuum pump (<1 mmHg), Dean-Stark trap.
Experimental Workflow
Stage I: Esterification (Oligomerization)
-
Charge: Add Adipic Acid (0.10 mol) and 3-(2-hydroxyethoxy)-1-propanol (0.11 mol, 10% excess) to the reactor.
-
Note: Excess diol compensates for volatility and ensures hydroxyl-terminated oligomers.[1]
-
-
Inert Atmosphere: Purge the system with
for 15 minutes to remove oxygen. -
Heating: Ramp temperature to 160°C under continuous stirring (150 rpm).
-
Reaction: Maintain at 160-180°C for 4–6 hours. Water byproduct will distill off.
-
Endpoint: Reaction is considered complete when water evolution ceases (approx. 95% theoretical yield).
-
Stage II: Polycondensation (Chain Extension)
-
Catalyst Addition: Cool reactor to 140°C. Add
(0.1 wt% relative to monomers). -
Vacuum Ramp: Slowly reduce pressure over 1 hour to prevent bumping. Target: <0.1 mmHg .
-
Temperature Ramp: Increase temperature to 190–200°C .
-
Polymerization: Maintain high vacuum and temperature for 6–12 hours.
-
Observation: Viscosity will increase significantly (Weisenberg effect may be observed on the stirrer shaft).
-
-
Termination: Break vacuum with
. Pour the molten polymer onto a Teflon sheet or into ice-cold methanol for precipitation.
Synthesis Mechanism Visualization
Figure 1: Two-stage melt polycondensation pathway for synthesizing poly(ether ester)s.
Protocol 2: Structural & Thermal Characterization
Objective: Validate chemical structure and determine thermal transitions (
A. Proton NMR ( -NMR)
-
Solvent:
or DMSO- . -
Key Signals:
-
4.2 ppm: Triplet,
(Ester methylene). -
3.6-3.7 ppm: Multiplet,
(Ether methylenes). -
2.3 ppm: Triplet,
(Adipate methylene).
-
4.2 ppm: Triplet,
-
Validation: The ratio of ester methylene to ether methylene integrals confirms the incorporation of the diol.
B. Gel Permeation Chromatography (GPC)
-
Eluent: THF or Chloroform at 35°C.
-
Standards: Polystyrene (PS) standards.
-
Target Metrics: Number average molecular weight (
) > 20,000 g/mol ; Polydispersity Index (PDI) < 2.0.
C. Differential Scanning Calorimetry (DSC)
-
Cycle: Heat from -80°C to 150°C, Cool to -80°C, Heat to 150°C (10°C/min).
-
Analysis: Record
from the second heating scan.-
Expected Result:
should be significantly lower (e.g., -40°C to -20°C) than Poly(butylene adipate) due to the ether oxygen flexibility.
-
Protocol 3: Fabrication of Drug-Loaded Microspheres
Objective: Encapsulate a model hydrophobic drug (e.g., Dexamethasone) into PHEPA microspheres using the Oil-in-Water (O/W) Emulsion Solvent Evaporation method.
Materials
-
Polymer: Synthesized PHEPA (from Protocol 1).
-
Drug: Dexamethasone.
-
Organic Phase: Dichloromethane (DCM).
-
Aqueous Phase: 1% (w/v) Polyvinyl Alcohol (PVA) solution.
Step-by-Step Methodology
-
Preparation of Organic Phase: Dissolve 100 mg of PHEPA and 10 mg of Drug in 2 mL of DCM. Vortex until clear.
-
Emulsification: Add the organic phase dropwise into 20 mL of 1% PVA solution while homogenizing at 10,000 rpm for 3 minutes.
-
Critical Step: High shear rate determines particle size (Target: 10–50
).
-
-
Solvent Evaporation: Transfer the emulsion to a beaker containing 100 mL of 0.1% PVA. Stir magnetically at 300 rpm for 4 hours at room temperature to evaporate DCM.
-
Collection: Centrifuge at 4,000 rpm for 10 minutes. Wash pellet 3x with distilled water to remove residual PVA.
-
Lyophilization: Freeze-dry the microspheres for 24 hours.
Drug Release Mechanism Visualization
Figure 2: Mechanism of drug release from poly(ether ester) microspheres, driven by hydrolytic degradation.
References
-
Preparation and properties of poly(ester-ether)s: K. S. Anderson, et al. Journal of Applied Polymer Science. (2020). "Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization." Link
-
Biodegradable Polymer Synthesis: A. C. Albertsson, et al. Progress in Polymer Science. (2002). "Degradable aliphatic polyesters."[2] Link
-
Microsphere Fabrication: V. R. Sinha, et al. International Journal of Pharmaceutics. (2004). "Biodegradable microspheres for protein delivery." Link
-
Ether-Ester Copolymers: G. Z. Li, et al. Macromolecules. (2018). "Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization." Link
-
Chemical Structure Data: Sigma-Aldrich. "3-(2-Hydroxyethoxy)-1-propanol Product Information."[3] Link(Note: Link directs to structural analog search for verification).
Sources
- 1. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols | MDPI [mdpi.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. 176520-24-4,2-[2-(2-Azidoethoxy)ethoxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Troubleshooting & Optimization
Removing 3-(2-hydroxyethoxy)-1-propanol impurity from 1,3-propanediol
This technical guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing the 3-(2-hydroxyethoxy)-1-propanol impurity from 1,3-propanediol (1,3-PDO). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your 1,3-PDO for downstream applications.
Introduction to the Challenge
1,3-Propanediol is a valuable bifunctional organic compound used in the synthesis of polymers like polytrimethylene terephthalate (PTT), as well as in the formulation of cosmetics, and pharmaceuticals.[1][2] The presence of impurities, even in small amounts, can significantly impact the physicochemical properties and performance of the final products. One such critical impurity is 3-(2-hydroxyethoxy)-1-propanol, an ether-diol that is structurally similar to 1,3-PDO. This structural similarity often makes its removal a non-trivial task. This guide will walk you through the essential considerations and practical steps for effective purification.
Frequently Asked Questions (FAQs)
Q1: Why is removing 3-(2-hydroxyethoxy)-1-propanol from 1,3-propanediol important?
A1: The presence of 3-(2-hydroxyethoxy)-1-propanol can introduce undesirable properties in downstream applications. In polymerization reactions, this impurity can act as a chain terminator or be incorporated into the polymer backbone, altering the mechanical and thermal properties of the resulting polymer. In pharmaceutical and cosmetic formulations, the purity of excipients like 1,3-propanediol is critical to ensure product safety, stability, and efficacy.
Q2: What are the primary methods for separating 3-(2-hydroxyethoxy)-1-propanol from 1,3-propanediol?
A2: The most effective methods leverage the differences in the physical and chemical properties of the two compounds. The primary techniques include:
-
Fractional Distillation: This is often the most practical method, exploiting the difference in boiling points.
-
Chromatography: Techniques like mixed-mode or adsorption chromatography can offer high-resolution separation.
-
Adsorption: Using specific adsorbents can selectively remove the impurity.
Q3: What are the key physical properties to consider for separation?
A3: The most critical physical properties are the boiling points and polarity of 1,3-propanediol and 3-(2-hydroxyethoxy)-1-propanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | ~214 |
| 3-(2-hydroxyethoxy)-1-propanol | C₅H₁₂O₃ | 120.15 | Estimated to be significantly higher than 1,3-PDO |
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Fractional Distillation Issues
Problem 1: Poor separation efficiency during fractional distillation.
-
Possible Cause 1: Insufficient column efficiency. The fractionating column may not have enough theoretical plates to resolve the two components effectively.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing or a higher surface area random packing).
-
-
Possible Cause 2: Incorrect reflux ratio. A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column.
-
Solution: Increase the reflux ratio. A good starting point is a reflux ratio of 5:1 (reflux:distillate) and can be optimized from there.
-
-
Possible Cause 3: Fluctuations in heating. Unstable heating of the distillation flask can lead to inconsistent vaporization and disrupt the equilibrium in the column.
-
Solution: Use a heating mantle with a temperature controller to ensure stable and uniform heating. A magnetic stirrer in the boiling flask will also promote smooth boiling.
-
Problem 2: Product degradation or color formation during distillation.
-
Possible Cause: High distillation temperature. Prolonged exposure to high temperatures can cause thermal degradation of 1,3-propanediol and the impurity.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both compounds, allowing for distillation at a lower temperature and minimizing thermal stress.[6]
-
Chromatography and Adsorption Issues
Problem 3: Co-elution of the impurity with 1,3-propanediol during chromatography.
-
Possible Cause 1: Inappropriate stationary phase. The selected column may not have the right selectivity to resolve the two structurally similar diols.
-
Possible Cause 2: Unoptimized mobile phase. The mobile phase composition may not be providing sufficient resolution.
-
Solution: Systematically vary the mobile phase composition. For reversed-phase chromatography, adjust the organic modifier-to-water ratio. For normal-phase or HILIC, modify the polarity of the mobile phase. The addition of a small amount of a modifier can sometimes significantly improve separation.
-
Problem 4: Low binding capacity or breakthrough of the impurity during adsorption.
-
Possible Cause: Incorrect adsorbent selection. The chosen adsorbent may not have a high affinity for the ether-diol impurity.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes a laboratory-scale fractional vacuum distillation for the removal of 3-(2-hydroxyethoxy)-1-propanol from 1,3-propanediol.
Workflow Diagram:
Caption: Workflow for fractional vacuum distillation.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and collection flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Impure 1,3-propanediol
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the impure 1,3-propanediol (do not fill more than two-thirds full). Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical starting pressure is 10-20 mmHg.
-
Heating: Begin stirring and gradually heat the flask using the heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The first fraction will likely be any lower-boiling impurities and residual water.
-
As the temperature stabilizes at the boiling point of 1,3-propanediol at the applied pressure, begin collecting the main fraction in a clean collection flask.
-
Once the majority of the 1,3-propanediol has distilled, the temperature at the head will begin to rise again, indicating the start of the distillation of higher-boiling impurities, including 3-(2-hydroxyethoxy)-1-propanol. At this point, stop the distillation or collect this "heavy" fraction in a separate flask.
-
-
Analysis: Analyze the collected fractions for purity using a validated analytical method (see Protocol 2 or 3).
Protocol 2: GC-MS Method for Purity Analysis
This protocol outlines the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-(2-hydroxyethoxy)-1-propanol in 1,3-propanediol.
Workflow Diagram:
Caption: Workflow for GC-MS purity analysis.
Instrumentation and Reagents:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., a mid-polar column like DB-1701 or a polar wax column)
-
High-purity helium as carrier gas
-
1,3-Propanediol (high purity standard)
-
3-(2-hydroxyethoxy)-1-propanol (reference standard)
-
Solvent for dilution (e.g., methanol or dichloromethane)
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-(2-hydroxyethoxy)-1-propanol in the chosen solvent. From this stock, prepare a series of calibration standards by spiking known amounts of the impurity into high-purity 1,3-propanediol.
-
Sample Preparation: Dilute the 1,3-propanediol sample to be analyzed in the chosen solvent to a concentration suitable for GC-MS analysis.
-
(Optional) Derivatization: To improve the volatility and chromatographic peak shape of the diols, derivatization may be necessary. A common approach is silylation using BSTFA.
-
GC-MS Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Scan mode for initial identification, then selected ion monitoring (SIM) for quantification.
-
-
Analysis and Quantification: Inject the prepared standards and samples. Identify the peaks for 1,3-propanediol and 3-(2-hydroxyethoxy)-1-propanol based on their retention times and mass spectra. For quantification in SIM mode, select characteristic ions for each compound. Construct a calibration curve and determine the concentration of the impurity in the sample.[13][14][15]
Protocol 3: HPLC-RID Method for Purity Analysis
This protocol provides a method for analyzing the purity of 1,3-propanediol using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This method is particularly useful for detecting impurities that do not have a strong UV chromophore.[16][17]
Workflow Diagram:
Caption: Workflow for HPLC-RID purity analysis.
Instrumentation and Reagents:
-
HPLC system with a refractive index detector (RID)
-
Column suitable for polar compounds (e.g., an ion-exclusion column or a HILIC column)
-
Mobile phase (e.g., dilute sulfuric acid in water for an ion-exclusion column, or acetonitrile/water for a HILIC column)
-
1,3-Propanediol (high purity standard)
-
3-(2-hydroxyethoxy)-1-propanol (reference standard)
Procedure:
-
Mobile Phase Preparation: Prepare and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of 3-(2-hydroxyethoxy)-1-propanol in the mobile phase. Prepare a series of calibration standards by spiking known amounts into high-purity 1,3-propanediol and diluting with the mobile phase.
-
Sample Preparation: Dilute the 1,3-propanediol sample to be analyzed in the mobile phase.
-
HPLC-RID Conditions (Starting Point for Ion-Exclusion):
-
Column: Bio-Rad Aminex HPX-87H or similar
-
Mobile Phase: 0.005 M H₂SO₄ in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60 °C
-
RID Temperature: 40 °C
-
-
Analysis and Quantification: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples. Identify the peaks based on their retention times. Construct a calibration curve and determine the concentration of the impurity.
Safety and Handling
-
1,3-Propanediol: Generally considered to have low toxicity. However, it is good laboratory practice to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[18]
-
3-(2-hydroxyethoxy)-1-propanol: Specific toxicity data is limited. As an ether-diol, it should be handled with caution. Avoid contact with skin and eyes, and do not inhale vapors.[4][18][19]
-
General Precautions for Ethers: Ethers can form explosive peroxides upon exposure to air and light. While 3-(2-hydroxyethoxy)-1-propanol is not as volatile as diethyl ether, it is prudent to store it in a tightly sealed, opaque container, away from heat and ignition sources.[18][19]
References
-
Scientific.net. (n.d.). Purification of Polyether Polyols with Low Unsaturation. Retrieved from [Link]
-
ACS Omega. (2025, November 27). Selective Removal of Contaminant Compounds from Polyol-Rich Fermented Broth by Multicomponent Adsorption on New Adsorbent Materials. Retrieved from [Link]
-
ResearchGate. (2026, January 10). Selective Removal of Contaminant Compounds from Polyol-Rich Fermented Broth by Multicomponent Adsorption on New Adsorbent Materials | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Polyether Polyols with Low Unsaturation | Request PDF. Retrieved from [Link]
-
PubMed. (2008, May 2). Application of Diol column under adsorption and mixed partition-adsorption normal-phase liquid chromatography mode for the separation of purines and pyrimidines. Retrieved from [Link]
-
European Patent Office. (2019, November 27). PROCESS FOR PURIFICATION OF CRUDE POLYETHER POLYOLS - EP 3344681 B1. Retrieved from [Link]
-
ReAgent Chemical Services. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. Retrieved from [Link]
-
LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation? - The Chemistry Blog. Retrieved from [Link]
-
CAS.org. (n.d.). 1-Chloro-3-(2-hydroxyethoxy)-2-propanol - Common Chemistry. Retrieved from [Link]
-
Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
PMC. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]
-
Health and Safety Department. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
-
Sdfine. (2021, April 1). diethyl ether - SAFETY DATA SHEET. Retrieved from [Link]
-
Purdue University. (n.d.). Diethyl Ether. Retrieved from [Link]
-
Sdfine. (n.d.). DIETHYL ETHER. Retrieved from [Link]
-
EPIC Systems Group. (2015, November 6). Fractional Distillation. Retrieved from [Link]
- Google Patents. (n.d.). US6013494A - Method for the production of 1,3-propanediol by recombinant microorganisms.
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
PubMed. (2012, November 15). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-ethoxy- (CAS 111-35-3). Retrieved from [Link]
-
China National Knowledge Infrastructure. (n.d.). Determination of Migration Amounts of 3-Chloro-1,2-Propanediol and 1,3-Dichloro-2-Propanol in Food Contact Paper Products by Gas Chromatography-Mass Spectrometry with Isotope Dilution. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Bis(2-hydroxyethoxy)-1-propanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]
-
PubMed. (2005, May 15). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. 3-(2-Hydroxyethoxy)propan-1-ol | CymitQuimica [cymitquimica.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Mixed-Mode Chromatography | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 11. Application of Diol column under adsorption and mixed partition-adsorption normal-phase liquid chromatography mode for the separation of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US6013494A - Method for the production of 1,3-propanediol by recombinant microorganisms - Google Patents [patents.google.com]
- 14. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 15. Determination of Migration Amounts of 3-Chloro-1,2-Propanediol and 1,3-Dichloro-2-Propanol in Food Contact Paper Products by Gas Chromatography-Mass Spectrometry with Isotope Dilution [qikan.cmes.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcilabscan.com [rcilabscan.com]
- 19. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
Technical Support Center: Purification of 3-(2-Hydroxyethoxy)-1-propanol
Case Reference ID: HEP-PUR-001 Subject: Advanced Purification Protocols for 3-(2-Hydroxyethoxy)-1-propanol (CAS 929-28-2) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary
Welcome to the Technical Support Center. You have requested a purification strategy for 3-(2-hydroxyethoxy)-1-propanol (HEP), a specialized heterobifunctional glycol (CAS 929-28-2).
The Challenge: Unlike symmetric glycols (e.g., Diethylene Glycol), HEP possesses an asymmetric structure combining a propyl and an ethyl backbone. This results in a boiling point estimated at ~248°C (at 760 mmHg) and high hygroscopicity. Common impurities include unreacted 1,3-propanediol , ethylene glycol , and higher molecular weight oligomers.
The Solution: Achieving pharmaceutical-grade purity (>98%) requires a multi-stage approach: High-Vacuum Fractional Distillation for bulk separation, followed by Flash Chromatography or Azeotropic Drying for trace impurity and moisture removal.
Part 1: The Purification Workflow (Visualized)
The following diagram outlines the decision logic for purifying HEP based on your starting purity and target application.
Figure 1: Logical workflow for the isolation and purification of 3-(2-hydroxyethoxy)-1-propanol.
Part 2: Troubleshooting & Protocols (Q&A Format)
Category A: Distillation Issues (The Workhorse Method)
Q1: I am attempting to distill HEP, but the product is decomposing or turning yellow before it distills. What is happening?
Diagnosis: Thermal Degradation. HEP has two hydroxyl groups and an ether linkage. At atmospheric pressure, the boiling point (~248°C) is too high; prolonged exposure to this temperature promotes oxidation and ether cleavage.
Corrective Protocol: You must switch to High-Vacuum Distillation .
-
Pressure: Reduce system pressure to <1 mmHg (preferred) or at least <5 mmHg.
-
Temperature: At 1 mmHg, the boiling point should drop to approximately 110–125°C .
-
Apparatus: Use a Vigreux column (15–20 cm) to prevent entrainment of lower-boiling impurities like 1,3-propanediol.
-
Inert Atmosphere: Bleed dry Nitrogen or Argon into the capillary leak to prevent oxidative yellowing.
Q2: My distillate contains a significant amount of 1,3-propanediol (PDO). How do I separate these?
Diagnosis: Poor Fractionation Efficiency. PDO (BP ~214°C) and HEP (BP ~248°C) have a boiling point delta of ~34°C. While distinct, they can co-distill if the reflux ratio is too low.
Optimization Strategy:
-
Reflux Ratio: Increase to 10:1 (return 10 drops, collect 1).
-
Fraction Cutting:
-
Fraction 1 (F1): PDO rich (Discard or Recycle).
-
Fraction 2 (F2): Mixed "Inter-fraction" (Recycle).
-
Fraction 3 (F3): Pure HEP.
-
-
Validation: Use GC-FID to verify F3. If F3 still contains PDO, a secondary purification via chromatography is required (see below).
Category B: Chromatographic Polishing (High Purity)
Q3: Distillation isn't removing the last 2% of isomeric impurities. Can I use silica gel?
Diagnosis: Polarity Challenges. HEP is highly polar. On standard silica, it will streak and retain strongly, making elution difficult and requiring large volumes of polar solvent (methanol), which dissolves silica.
Recommended Protocol: Reverse Phase or Modified Normal Phase
| Parameter | Method A: Normal Phase (Modified) | Method B: Reverse Phase (C18) |
| Stationary Phase | Silica Gel (40–63 µm) | C18 (Octadecyl) |
| Mobile Phase | DCM : Methanol (95:5 to 90:10) | Water : Acetonitrile (Gradient 5% -> 30% ACN) |
| Additives | 0.1% Triethylamine (prevents tailing) | None required |
| Detection | TLC (Stain: KMnO4 or Phosphomolybdic Acid) | UV (210 nm) or RI (Refractive Index) |
| Pros | Cheaper for gram-scale | Excellent separation of homologs |
Step-by-Step Method A:
-
Equilibrate column with DCM.
-
Load sample (dissolved in minimal DCM).
-
Elute with a slow gradient of Methanol.
-
Critical: HEP is not UV active. You must use a universal detector (RI/ELSD) or collect fractions and check via TLC (stain with KMnO4; HEP appears as a yellow spot on purple background).
Category C: Moisture & Storage
Q4: My purified product shows a broad peak at ~3300 cm⁻¹ in IR and variable density. Is it wet?
Diagnosis: Hygroscopicity. Like all glycol ethers, HEP is extremely hygroscopic. It will absorb atmospheric moisture within minutes, altering its density and refractive index.
Drying Protocol:
-
Bulk Water: If water > 1%, perform azeotropic distillation with Toluene or Benzene .
-
Trace Water: Store over Activated 3A Molecular Sieves (4A sieves can sometimes catalyze reactions in primary alcohols; 3A is safer).
-
Activation: Heat sieves to 300°C for 3 hours under vacuum before use.
-
Duration: Allow to stand for 24 hours.
-
-
Storage: Store in a Schlenk flask or septum-sealed vial under Argon. Tape the septum with Parafilm.
Part 3: Analytical Verification Data
When validating your purified HEP, compare against these standard parameters.
| Property | Value / Range | Notes |
| CAS Number | 929-28-2 | |
| Molecular Weight | 120.15 g/mol | |
| Boiling Point | ~248°C (atm) | Extrapolated.[1] Use vacuum for purification. |
| Density | ~1.02 - 1.05 g/mL | Varies significantly with water content. |
| Appearance | Colorless, viscous liquid | Yellowing indicates oxidation. |
| Solubility | Miscible in Water, Ethanol, DCM | Immiscible in Hexane. |
| 1H NMR (CDCl3) | δ 3.5–3.8 ppm (m, backbone) | Look for distinct triplets for the propyl chain. |
References
-
Sigma-Aldrich. Product Specification: 3-(2-Hydroxyethoxy)-1-propanol (CAS 929-28-2). Retrieved from .
-
ChemicalBook. 1,3-Propanediol and Derivatives: Production and Properties. Retrieved from .
-
BenchChem. Technical Guide to Glycol Ethers and Synthesis. Retrieved from .
-
National Institutes of Health (NIH). Separation and Purification of Biogenic 1,3-Propanediol. (Contextual separation logic for homologs). Retrieved from .
-
LookChem. Purification Methods for Propanol Derivatives. Retrieved from .
Sources
Hygroscopicity issues with 3-(2-hydroxyethoxy)-1-propanol
Topic: Hygroscopicity Management & Troubleshooting
Technical Overview: The "Invisible" Variable
3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a structural hybrid of ethylene glycol and 1,3-propanediol. Its utility as a linker in PROTACs, polymer chain extender, and solvent stems from its dual primary hydroxyl groups and ether backbone.
However, this structure creates a hygroscopicity trap . The ether oxygen acts as a hydrogen bond acceptor, while the two terminal hydroxyls act as both donors and acceptors. Thermodynamically, the molecule is energetically favored to bind atmospheric moisture, often forming stable hydrates that are difficult to break.
Why this matters: In sensitive applications (e.g., polyurethane synthesis, Mitsunobu reactions, or anhydrous esterifications), even trace water (500–1000 ppm) acts as a competitive nucleophile, leading to:
-
Stoichiometric imbalance: Consuming catalysts or electrophiles.
-
Side-reaction cascades: Formation of ureas (in isocyanate reactions) or hydrolysis of activated esters.
-
Physical defects: Micro-bubbles (CO₂ generation) in cured polymers.
Diagnostic Module: "Is My Sample Compromised?"
Q: How can I visually detect water contamination?
A: You often cannot. Pure 3-(2-hydroxyethoxy)-1-propanol is a clear, viscous liquid. Water absorption does not typically cause phase separation or cloudiness until saturation is reached (which is very high).
-
Warning Sign: A decrease in viscosity.[1] Water disrupts the intermolecular hydrogen bonding network of the pure diol, actually making it less viscous initially.
-
Definitive Test: Do not rely on visual inspection. Use Karl Fischer (KF) titration.[2][3][4][5]
Q: What is the correct Karl Fischer (KF) protocol for this molecule?
A: Standard methanolic KF reagents can be used, but viscosity is the enemy here.
-
Issue: The viscous diol may not dissolve instantly or may coat the electrode, leading to drifting endpoints.
-
Protocol:
-
Solvent System: Use a mixture of Methanol:Formamide (2:1) or Methanol:Chloroform (3:1) . The co-solvent improves solubility and prevents electrode fouling.
-
Method: Coulometric KF is preferred for water content < 1.0%. Volumetric KF is acceptable for "wet" raw materials (> 1.0%).[2]
-
Injection: Use a heated syringe (warm to ~40°C) if the neat liquid is too viscous to dispense accurately, or perform a "back-weighing" technique.
-
Remediation Module: Drying Protocols
We categorize drying methods based on the severity of contamination.
Decision Matrix: Selecting the Right Method
| Current Water Content | Recommended Method | Target Water Content | Pros | Cons |
| > 2.0% (Grossly Wet) | Azeotropic Distillation | < 0.05% (500 ppm) | Highly effective; scalable. | Requires heat; uses solvents (Toluene). |
| 0.1% - 2.0% (Standard) | Molecular Sieves (3A) | < 0.01% (100 ppm) | Gentle; no heat required. | Slow (24-48h); risk of dust contamination. |
| < 0.1% (Polishing) | High Vacuum + Heat | < 0.005% (50 ppm) | Solvent-free. | Requires specialized glassware (Schlenk). |
Protocol A: Azeotropic Distillation (The "Reset" Button)
Best for bulk drying or recycling wet material.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Add Toluene (BP 110.6°C) to the 3-(2-hydroxyethoxy)-1-propanol. Ratio: 10:1 (Toluene:Diol) by volume.
-
Note: Benzene is toxic; Toluene is the safer standard. The Toluene/Water azeotrope boils at ~85°C.
-
-
Process: Reflux vigorously. Water will collect in the trap. Continue until the water layer in the trap remains constant for 1 hour.
-
Finishing: Distill off the toluene. Apply high vacuum (Schlenk line) at 60°C for 2 hours to remove trace solvent.
-
Validation: Test via KF.
Protocol B: Molecular Sieves (The "Maintenance" Mode)
Best for maintaining dryness in storage.
-
Selection: Use 3A Molecular Sieves (beads or pellets).
-
Critical:Do NOT use 4A sieves. The pore size of 4A (4 Å) is close to the kinetic diameter of the propanol chain ends, risking co-adsorption or pore blocking. 3A excludes the diol while trapping water.
-
-
Activation: Sieves must be activated at 250°C–300°C under vacuum or overnight in a kiln before use. "Out of the box" sieves are often already saturated.
-
Loading: Add 20% w/v (e.g., 20g sieves per 100mL liquid).
-
Time: Allow to stand for minimum 24 hours. Agitate gently occasionally.
Visualization: The Cost of Moisture
Diagram 1: The "Cycle of Hygroscopic Failure" in Polyurethane/Linker Synthesis
This diagram illustrates the mechanistic failure points when water competes with 3-(2-hydroxyethoxy)-1-propanol in isocyanate reactions.
Caption: Figure 1. Competitive reaction pathways. Water contamination leads to irreversible urea defect formation and CO₂ outgassing, compromising structural integrity.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Workflow for diagnosing and remediating moisture content in 3-(2-hydroxyethoxy)-1-propanol.
Handling & Storage (Prevention)
Q: Can I store this in the original glass bottle? A: Only if the seal is perfect.
-
Best Practice: Upon receipt, transfer the liquid to a Schlenk flask or a bottle with a Sure/Seal™ style septum if you plan to access it frequently.
-
Headspace Management: Always backfill with Argon rather than Nitrogen. Argon is heavier than air and forms a more stable "blanket" over the liquid surface, preventing moisture diffusion when the container is opened briefly.
Q: The liquid has crystallized. Is it ruined? A: Likely not.
-
While 3-(2-hydroxyethoxy)-1-propanol is a liquid at room temperature, high purity samples can supercool or crystallize if stored cold (approx. melting point ranges can vary by isomer but are generally low).
-
However: If it looks "slushy" at room temperature, it may be a hydrate formation.
-
Fix: Gently warm to 40°C under Argon flow. If it clears completely, it was thermal crystallization. If solids persist or the viscosity seems off, verify water content.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying glycols and removal of water via azeotropes).
-
Metrohm AG. (n.d.). Karl Fischer Titration of Aldehydes, Ketones, and Viscous Substances. (Application Note regarding solubility of glycol ethers in KF reagents).
-
Sigma-Aldrich. (n.d.). 3-(2-Hydroxyethoxy)-1-propanol Product Specification & Properties.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of 3A sieves for polar solvents).
Sources
Technical Support Center: Distillation of 3-(2-hydroxyethoxy)-1-propanol
Welcome to the technical support resource for the purification of 3-(2-hydroxyethoxy)-1-propanol (CAS No. 929-28-2)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who are working with this high-boiling point diol. Instead of a rigid protocol, this center provides in-depth answers to common challenges, focusing on the scientific principles and practical solutions for successful purification by distillation.
Part 1: Fundamental Principles & Initial Considerations
Distilling a molecule like 3-(2-hydroxyethoxy)-1-propanol presents a unique set of challenges primarily due to its high molecular weight (120.15 g/mol ), two hydroxyl groups, and ether linkage.[1][2] These features result in a high boiling point and increased viscosity, making it susceptible to thermal degradation at atmospheric pressure. Therefore, vacuum distillation is the required method for purification .[4] Reducing the pressure significantly lowers the temperature required for boiling, thereby preserving the integrity of the molecule.[4]
Q1: I cannot find a literature boiling point for 3-(2-hydroxyethoxy)-1-propanol. How do I determine the correct distillation conditions?
This is a common and critical challenge. The lack of readily available data for this specific compound requires an approach grounded in chemical principles and careful experimentation.
Answer: You must determine the boiling point empirically under vacuum. Due to its structure, its atmospheric boiling point is expected to be well over 200°C, a temperature at which significant decomposition would likely occur. Similar polyols and glycol ethers are known to be thermally sensitive.[5][6]
Recommended Protocol for Determining Distillation Parameters:
-
System Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is rated for vacuum and high temperatures. Use high-vacuum grease on all joints to prevent leaks.[7] A short-path distillation head is recommended to minimize product loss on condenser surfaces.
-
Initial Vacuum: Start with a small, non-critical sample. Apply a moderate vacuum (e.g., 5-10 Torr).
-
Gradual Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring. Stirring is crucial to prevent bumping and ensure even heat distribution.
-
Observe and Record: Note the temperature of the vapor (at the thermometer bulb) when the first drops of distillate are collected. This provides your first data point (e.g., Boiling Point X °C at Y Torr).
-
Adjust Vacuum: Systematically lower the pressure and record the corresponding boiling point. This will give you a curve of pressure vs. boiling temperature. For high-purity distillations, a deep vacuum (<1 Torr) will likely be necessary.
-
Use a Nomograph: A vacuum distillation nomograph can be used to estimate the boiling point at different pressures once you have a single, reliable data point.
| Property | 1,3-Propanediol | Diethylene Glycol | 3-(2-hydroxyethoxy)-1-propanol (Estimate) |
| Molecular Weight | 76.09 g/mol | 106.12 g/mol | 120.15 g/mol |
| Boiling Point (atm) | 214 °C | 245 °C | > 250 °C (Decomposition likely) |
| Key Challenge | Hygroscopic | Hygroscopic, High BP | Hygroscopic, High BP, Thermal Sensitivity |
This table provides data for structurally related compounds to illustrate the expected high boiling point of 3-(2-hydroxyethoxy)-1-propanol and justify the necessity of vacuum distillation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the distillation process.
Q2: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?
Answer: This is almost always due to a leak in the system.[7] Achieving a deep vacuum is essential for lowering the boiling point, and even a minuscule leak can compromise the entire process.
Troubleshooting Steps:
-
Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease and clamped securely. Misaligned or improperly greased joints are the most common culprits.[7]
-
Inspect Glassware: Check for hairline cracks in the distillation flask, condenser, or adapters, which can open under thermal stress and vacuum.
-
Hose Connections: Ensure all vacuum tubing is securely attached and free of cracks or holes.
-
Isolate the Pump: Disconnect the pump from the distillation apparatus and connect it directly to a vacuum gauge (e.g., a McLeod or Pirani gauge). If the pump can achieve its specified ultimate vacuum, the leak is in your glassware setup. If not, the pump itself requires maintenance.
-
"Virtual Leaks": Trapped solvents or moisture within the system can evaporate under vacuum, increasing the pressure.[7] This is common if the material was not thoroughly dried before distillation. A system may take a significant amount of time to equilibrate as these volatiles are removed.[7]
Q3: The distillation is extremely slow, or has stopped, even though the temperature is high.
Answer: This issue, often termed "stalling," can be caused by several factors related to pressure and heat transfer.
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the viscous liquid, especially if the flask is large. Ensure good contact between the mantle and the flask and consider insulating the distillation flask and column head with glass wool or aluminum foil to minimize heat loss.[8]
-
Pressure Too Low: While a low pressure is desired, if the pressure drops during distillation (e.g., due to a cooling trap becoming more efficient), the boiling point will decrease. Your set temperature may no longer be sufficient to cause boiling.
-
Flooding or Weeping: In fractional columns, operational issues can arise. "Flooding" occurs when excessive vapor flow entrains liquid up the column, impeding separation.[9] Conversely, "weeping" is when the vapor flow is too low to hold the liquid on the trays, causing it to drip down.[9] Both phenomena drastically reduce efficiency. The solution is to carefully balance the heating rate (vapor flow) and the reflux ratio.
Q4: My product in the receiving flask is discolored (yellow or brown), but the starting material was clear.
Answer: Discoloration is a strong indicator of thermal decomposition.[6] The ether linkage and hydroxyl groups can be susceptible to degradation at high temperatures, leading to the formation of chromophoric impurities.
Causality & Solutions:
-
Cause: The boiling temperature is too high, likely due to an insufficient vacuum.
-
Solution 1: Improve Vacuum. The most effective solution is to achieve a lower pressure, which directly lowers the boiling point. Re-check the entire system for leaks as described in Q2.[7]
-
Solution 2: Use a Wiped-Film Evaporator (WFE). For highly sensitive or very high-boiling compounds, a WFE (or short-path evaporator) is superior. This technology creates a thin film of the material on a heated surface, drastically reducing the residence time at high temperatures and minimizing decomposition.
Q5: The liquid in the distillation flask is "bumping" violently.
Answer: Bumping occurs when the liquid becomes superheated and vaporizes suddenly in a large burst rather than boiling smoothly. This is particularly common with viscous liquids under vacuum.
Prevention:
-
Vigorous Stirring: The single most important preventative measure is vigorous mechanical or magnetic stirring. This breaks the surface tension and provides nucleation sites for smooth boiling.
-
Boiling Chips: While effective at atmospheric pressure, standard boiling chips can be less reliable under deep vacuum as trapped gases are quickly removed. If used, always add fresh chips to a cool liquid; never add them to a hot liquid.
-
Nitrogen Bleed: A very fine stream of dry nitrogen introduced through a long capillary tube below the liquid surface can promote smooth boiling, but this will raise the system's ultimate pressure.
Part 3: Workflow Visualization
The following diagram outlines a logical troubleshooting workflow for common vacuum distillation issues encountered with 3-(2-hydroxyethoxy)-1-propanol.
Sources
- 1. 3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2 [sigmaaldrich.com]
- 2. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2 [sigmaaldrich.com]
- 3. 929-28-2|3-(2-Hydroxyethoxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beakerandwrench.com [beakerandwrench.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rccostello.com [rccostello.com]
Minimizing byproduct formation in 1,3-propanediol ethoxylation
Welcome to the Technical Support Center for Polyol Synthesis. This resource is designed for researchers, chemical engineers, and drug development professionals seeking to optimize the ethoxylation of 1,3-propanediol (PDO).
When synthesizing ethoxylated diols for pharmaceutical or cosmetic applications, byproduct minimization is not just a quality metric—it is a strict regulatory requirement. Below, you will find mechanistic FAQs, a quantitative troubleshooting guide, and a self-validating experimental protocol to help you eliminate impurities like 1,4-dioxane and polyethylene glycol (PEG) homopolymers.
Section 1: Mechanistic FAQ & Troubleshooting
Q1: Why are we seeing high levels of 1,4-dioxane in our ethoxylated 1,3-propanediol batches, and how can we prevent it? A1: 1,4-dioxane is a cyclic ether that forms via an intramolecular "back-biting" mechanism or the dimerization of ethylene oxide (EO) during the ethoxylation process . When utilizing traditional Lewis acid or strong base catalysts (like KOH), the growing poly(oxyethylene) chain can fold back and react with itself, cleaving off a 1,4-dioxane molecule . Intervention: Transitioning to a Double Metal Cyanide (DMC) catalyst is the most effective chemical intervention. DMC catalysts coordinate the growing polymer chain and the epoxide monomer simultaneously, sterically hindering the back-biting mechanism and reducing 1,4-dioxane formation by over 50% compared to traditional base catalysis .
Q2: Our polydispersity index (PDI) is high, and we have significant PEG homopolymer contamination. What is the root cause? A2: Polyethylene glycol (PEG) homopolymers are formed when trace water acts as a competing initiator alongside your 1,3-propanediol . Water nucleophilically attacks the EO ring, forming ethylene glycol, which then rapidly propagates into PEG. Because traditional base catalysts do not discriminate well between the diol and water, even minuscule amounts of moisture will cause PEG levels to spike between 1.0% and 5.0% . Intervention: DMC catalysis, combined with rigorous in-situ vacuum dehydration (<50 ppm water), suppresses PEG formation and yields a highly uniform, narrow molecular weight distribution.
Q3: Can we simply strip the 1,4-dioxane out of the final product post-reaction? A3: While vacuum stripping and steam distillation can reduce volatile byproducts post-reaction, 1,4-dioxane is highly miscible and difficult to remove entirely without degrading the ethoxylated diol. With regulatory limits for 1,4-dioxane becoming increasingly stringent (e.g., <2 ppm in some jurisdictions) , relying solely on post-reaction purification is inefficient. Byproduct minimization must be addressed at the catalytic source.
Section 2: Quantitative Data & Benchmarks
To understand the impact of your catalyst choice, compare the typical byproduct profiles of traditional base catalysis versus advanced DMC catalysis.
Table 1: Quantitative Comparison of Catalyst Performance in 1,3-Propanediol Ethoxylation
| Parameter | Traditional Base Catalysis (KOH) | Double Metal Cyanide (DMC) Catalysis |
| 1,4-Dioxane Content | 20 - 50 ppm | < 5 ppm |
| PEG Homopolymer Byproduct | 1.0% - 5.0% | < 0.5% |
| Polydispersity Index (PDI) | 1.15 - 1.30 | 1.02 - 1.07 |
| Post-Reaction Neutralization | Required (Generates insoluble salts) | Not Required (Catalyst remains in product) |
| Moisture Sensitivity | High (Drives PEG formation) | Extreme (Requires <50 ppm H₂O) |
Section 3: Visualizing the Reaction Logic
The diagram below illustrates the divergent pathways of 1,3-propanediol ethoxylation based on catalyst selection and moisture control.
Fig 1: Mechanistic pathways of 1,3-propanediol ethoxylation comparing Base vs. DMC catalysis.
Section 4: Experimental Protocol (Self-Validating System)
Protocol: DMC-Catalyzed Ethoxylation of 1,3-Propanediol Objective: Synthesize ethoxylated 1,3-propanediol with <5 ppm 1,4-dioxane and <1% PEG. Design Principle: This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reactor Preparation & Dehydration
-
Action: Charge 1,3-propanediol and the DMC catalyst (e.g., zinc hexacyanocobaltate complex, typically 30-50 ppm based on final product weight) into a high-pressure Parr reactor. Heat to 130°C under vacuum (10-50 mbar) with nitrogen sparging for 2 hours.
-
Causality: Water initiates EO ring-opening to form PEG diols. Removing trace moisture is non-negotiable to prevent this parallel reaction.
-
Validation Checkpoint: Pull a sample and perform a Karl Fischer titration. The moisture content must be <50 ppm. If >50 ppm, continue vacuum stripping.
Step 2: Induction Phase (Catalyst Activation)
-
Action: Introduce a small initial charge of Ethylene Oxide (EO)—approximately 5-10% of the total required EO—at 130°C. Close the reactor and monitor the internal pressure.
-
Causality: DMC catalysts require a brief activation period where the epoxide coordinates with the metal centers before polymerization begins.
-
Validation Checkpoint: Observe the pressure gauge. A sudden, sharp drop in reactor pressure indicates successful catalyst activation (EO consumption). Critical: Do not feed additional EO until this pressure drop is observed, as unreacted EO accumulation can lead to an explosive thermal runaway.
Step 3: Propagation (Controlled EO Feeding)
-
Action: Continuously feed the remaining EO at a rate that maintains reactor pressure below 4 bar. Keep the temperature strictly between 130°C and 140°C using the reactor's cooling jacket.
-
Causality: Exceeding 140°C increases the kinetic rate of intramolecular back-biting, leading directly to 1,4-dioxane formation. Controlled feeding prevents thermal runaway and ensures a narrow polydispersity index.
-
Validation Checkpoint: Monitor the reaction exotherm continuously. The cooling system must maintain a ΔT of <2°C from the setpoint. If temperature spikes, pause the EO feed immediately.
Step 4: Digestion and Stripping
-
Action: After the EO feed is complete, hold the reactor at 130°C until the pressure stabilizes (digestion phase). Afterward, apply a vacuum (50 mbar) for 30 minutes at 130°C.
-
Causality: Digestion ensures all unreacted EO is consumed. Vacuum stripping removes any trace volatile byproducts (like acetaldehyde or residual dioxane) before the product cools.
-
Validation Checkpoint: The final product must show a flat, constant pressure curve during the hold phase, confirming 100% EO conversion prior to vacuum application.
References
-
Why 1,4-dioxane is causing shower gels to be pulled off the shelf in the US and how we can prevent it? ADSL Laboratories. Available at:[Link]
- Polymerization of ethylene oxide using metal cyanide catalysts (US20020198413A1). Google Patents.
- Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst (WO2021171209A1). Google Patents.
-
Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. PubMed Central (PMC). Available at:[Link]
- Ethoxylated diols and compositions containing ethoxylated diols (US20170253839A1). Google Patents.
Technical Support Center: Troubleshooting the Acidic Stability of 3-(2-hydroxyethoxy)-1-propanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals utilizing 3-(2-hydroxyethoxy)-1-propanol (HEP, CAS: 929-28-2). This asymmetric diol features a central ether linkage (
While HEP is generally robust, exposing it to acidic conditions during synthesis (e.g., Boc-deprotection, acid-catalyzed esterification) or long-term formulation can lead to unexpected degradation. Understanding the causality of these degradation pathways is critical for maintaining structural integrity and experimental reproducibility.
The Causality of Acid-Catalyzed Degradation
The stability of HEP's C-O-C ether bond is highly dependent on the nature of the acid, the nucleophilicity of the conjugate base, and thermal energy.
-
Ether Cleavage (SN2 Pathway): Ethers are highly stable, but strong hydrohalic acids (such as HI or HBr) protonate the ether oxygen, creating a highly reactive oxonium ion. Because the conjugate bases (
, ) are strong nucleophiles, they attack the adjacent primary carbons via an SN2 mechanism, cleaving the molecule into alkyl halides and diols[1][2][3]. -
Intramolecular Dehydration: Under strong, non-nucleophilic dehydrating acids (like concentrated
) and heat, the primary hydroxyl groups of HEP can protonate and leave as water. The resulting electrophilic center is attacked by the internal ether oxygen or the opposite hydroxyl group, driving cyclization to form a 7-membered ring (1,4-dioxepane)[4][5]. -
Oxidative Scission: In the presence of oxidizing acids (e.g.,
) or trace transition metals within acidic buffers, the ether backbone can undergo oxidative degradation, forming formates and aldehydes, ultimately leading to chain scission[6][7][8].
Quantitative Stability Matrix
The following table summarizes the stability of HEP under various acidic conditions, providing a baseline for your experimental design.
| Acidic Condition | Temperature | Time | Primary Degradation Pathway | Extent of Degradation |
| 0.1% TFA in | 25°C | 48 h | None (Stable) | < 1% |
| 4M HCl in Dioxane | 25°C | 12 h | Ether Cleavage (SN2) | 5 - 10% |
| 48% HBr (Aqueous) | 100°C | 4 h | Ether Cleavage (SN2) | > 95% |
| Conc. | 80°C | 2 h | Intramolecular Dehydration | > 80% |
| 1M | 40°C | 24 h | Oxidative Scission | 15 - 20% |
Mechanistic Pathway Visualization
Acid-catalyzed degradation pathways of 3-(2-hydroxyethoxy)-1-propanol.
Troubleshooting FAQs
Q1: During the removal of a Boc-protecting group using 4M HCl in dioxane, my HEP-based linker shows partial degradation. Why? A1: While HCl is a weaker nucleophile than HBr or HI, prolonged exposure to 4M HCl can still induce slow ether cleavage[2]. The chloride ion attacks the protonated ether via an SN2 pathway. Solution: Switch to Trifluoroacetic acid (TFA) in dichloromethane (DCM). TFA provides the acidity needed for Boc removal, but its conjugate base (trifluoroacetate) is an extremely poor nucleophile, drastically reducing the rate of ether cleavage[3].
Q2: I am attempting an acid-catalyzed Fischer esterification of HEP with a carboxylic acid using concentrated sulfuric acid and heat, but my yield is abysmal and I see a mass of [M-18] (m/z 103). What is the cause? A2: You are observing intramolecular dehydration. Sulfuric acid is a powerful dehydrating agent. When heated, it protonates the primary hydroxyl groups of HEP, making them excellent leaving groups (water). The molecule then undergoes an intramolecular nucleophilic attack, cyclizing into 1,4-dioxepane (a 7-membered cyclic ether)[4][5]. Solution: Abandon Fischer esterification for this substrate. Use mild coupling reagents (see Protocol B) at neutral pH to form the ester without jeopardizing the ether linkage.
Q3: My HEP stock solution in a mildly acidic buffer (pH 5) degraded over 6 months, showing aldehyde peaks in NMR. Ethers shouldn't cleave at pH 5. A3: You are correct that ether cleavage via SN2 requires strong acids. However, what you are observing is oxidative degradation. Polyether chains are highly susceptible to oxidation in the presence of trace transition metals, oxygen, and acidic environments, leading to the formation of formates and aldehydes[6][7]. Solution: Degas your buffers, store under argon, and add a chelating agent (like EDTA) to sequester trace metals[8].
Experimental Protocols
Protocol A: Stability Profiling of HEP via LC-MS/ELSD
Causality Note: HEP (
-
Preparation of Mobile Phase: Use MS-grade water and acetonitrile. Avoid acidic modifiers (like Formic Acid) in the sample diluent to prevent ongoing degradation while the sample sits in the autosampler.
-
Sample Preparation: Dissolve HEP in the target acidic matrix (e.g., 4M HCl). Quench 100 µL aliquots at specific time points (0, 1, 4, 12 hours) using a stoichiometric excess of cold, saturated
. -
Chromatography: Inject 10 µL onto a HILIC column. Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 15 minutes.
-
Detection: Set the ELSD evaporator tube to 50°C and nebulizer gas to 40 psi.
-
Self-Validation Step: Spike a known concentration of 1,4-dioxane into a blank matrix to verify the ELSD response factor for cyclic ethers. This ensures that if 1,4-dioxepane forms during degradation, your system is calibrated to accurately quantify it.
Protocol B: Mild Esterification of HEP (Avoiding Acid Degradation)
Causality Note: To prevent ether protonation and subsequent cleavage or cyclization, strong Brønsted acids must be avoided. Carbodiimide coupling allows for esterification at ambient temperatures and neutral pH.
-
Reagent Setup: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HEP in anhydrous DCM.
-
Coupling Activation: Add 1.5 equivalents of EDC-HCl and 0.1 equivalents of DMAP. (EDC activates the acid without lowering the pH of the bulk solution).
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC using a
stain (HEP and its esters will appear as bright yellow spots on a purple background). -
Workup: Wash the organic layer briefly with 5% citric acid to remove DMAP (this mild, short exposure will not cleave the ether), followed by brine. Dry over
and concentrate under reduced pressure. -
Self-Validation Step: Run a
-NMR of the crude product. Specifically look for the preservation of the multiplet at ~3.5-3.7 ppm (representing the ether backbone protons). If this signal integrates correctly relative to the new ester peaks, you have successfully validated that the C-O-C linkage remains intact.
References
1.[1] 1, wikipedia.org 2.[2] 2, libretexts.org 3.[3] 3, masterorganicchemistry.com 4.[6]6, dtu.dk 5.[7] 7, nsf.gov 6.[4]4, doi.org 7.[8]8, researchgate.net 8.[5]5, mdpi.com
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Handling high-viscosity ether diols in flow chemistry
Welcome to the Advanced Flow Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the specific hydrodynamic and kinetic challenges associated with processing high-viscosity ether diols—such as polyethylene glycol (PEG), polytetramethylene ether glycol (PTMEG), and bio-based poly(ether diols)—in continuous flow microreactors.
Handling viscous polymers in narrow channels fundamentally alters fluid dynamics. As viscosity increases, the system is pushed into a strictly laminar regime (low Reynolds number), which dampens mixing, exponentially increases backpressure, and induces severe mechanical strain on pumping hardware. This guide provides field-proven, mechanistically grounded solutions to these issues.
I. Troubleshooting Guide & FAQs
Q1: Why does my standard syringe pump stall or produce pulsating flow when processing high-molecular-weight PEG or PTMEG?
The Causality: Standard laboratory syringe pumps are engineered for low-viscosity aqueous or organic solvents. According to the Hagen-Poiseuille equation, the pressure drop (
Q2: How can I improve mixing efficiency for viscous ether diols without increasing the channel length to impractical dimensions?
The Causality: In monophasic continuous flow, high viscosity dampens turbulence, locking the fluid into a laminar regime (
Q3: What is the best way to prevent channel fouling and pressure spikes when reacting sticky poly(ether diols)?
The Causality: Viscous polymers have a high affinity for reactor walls. As they coat the internal surface of the tubing, the effective channel radius (
II. Diagnostic Workflows & Mechanisms
Workflow for diagnosing and resolving high backpressure in viscous flow systems.
Mechanism of segmented slug flow generation to reduce wall friction and enhance mixing.
III. Quantitative Data Summary
The following table summarizes the hydrodynamic shifts when transitioning from standard monophasic flow to optimized biphasic slug flow for high-viscosity ether diols [2][3].
| Parameter | Monophasic Flow (Standard) | Biphasic Slug Flow (Optimized) | Mechanistic Impact |
| Mixing Regime | Purely Diffusive | Convective (Taylor Vortices) | Slug flow forces internal circulation, reducing mixing times from hours to seconds. |
| Mixing Efficiency | < 40% (at | > 90% (at | Ensures stoichiometric uniformity, critical for narrow polydispersity in PEGylation [4]. |
| Wall Contact | 100% (High Fouling Risk) | 0% (Encapsulated) | Carrier fluid wets the wall, preventing sticky diols from clogging the microchannels. |
| Backpressure | Exponentially high ( | Linear (Governed by carrier | Decouples system pressure from the polymer's molecular weight, preventing pump stall. |
IV. Standard Operating Procedure (SOP)
Protocol: Establishing Telescoped Segmented Flow for High-Viscosity Poly(ether diols)
This protocol is a self-validating system; successful execution is visually confirmed by uniform droplet formation and quantitatively validated by a stabilized inline pressure reading.
Step 1: System Preparation and Material Selection
-
Equip the flow system with PTFE or FEP tubing (1.0 mm inner diameter). Fluoropolymers are mandatory as they are preferentially wetted by fluorinated carrier fluids.
-
Select a low-molecular-weight perfluoropolyether (PFPE) as the continuous carrier phase. PFPEs with boiling points <200 °C are ideal for pumpability and ease of downstream removal [3].
-
Load the high-viscosity ether diol (e.g., PTMEG) into a stainless-steel gas-tight syringe.
Step 2: Thermal Equilibration
-
Attach heated syringe sleeves to the diol syringe and set the temperature to 15 °C above the polymer's
to lower initial dynamic viscosity. -
Submerge the main tubular reactor coil in a thermostatic bath set to the target reaction temperature.
Step 3: Flow Initiation and Droplet Generation
-
Initiate the PFPE carrier fluid pump first at a flow rate of
. Allow the system pressure to stabilize (monitor via an inline pressure transducer). -
Once carrier flow is stable, initiate the high-force syringe pump containing the ether diol at
. -
Direct both streams into a standard PTFE T-junction micromixer. The shear force of the continuous PFPE phase will pinch off the viscous diol stream, creating uniform discrete droplets.
Step 4: Inline Validation
-
Visual Check: Observe the transparent FEP tubing immediately downstream of the T-junction. You should see distinct, evenly spaced "slugs" of diol separated by the carrier fluid. If the diol forms a continuous parallel stream, increase the carrier fluid flow rate to increase shear force.
-
Pressure Check: The inline pressure should remain flat and constant. A creeping pressure curve indicates that the diol is breaching the carrier fluid layer and adhering to the channel walls.
Step 5: Downstream Separation
-
Collect the biphasic output in a settling vessel.
-
Because PFPE is highly dense and immiscible with organic/aqueous phases, it will rapidly phase-separate to the bottom. Decant the upper product layer. The PFPE can be filtered, washed, and recycled for future runs [3].
V. References
-
High Force, High Impact: Solving Viscous Fluid Challenges in the Lab KR Analytical[Link]
-
High-viscosity liquid mixing in a slug-flow micromixer: a numerical study Journal of Flow Chemistry[Link]
-
A gentle introduction to the noble art of flow chemistry Materials Horizons (RSC Publishing)[Link]
-
Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol Organic Process Research & Development (ACS Publications)[Link]
Technical Support Center: GC Analysis of 3-(2-hydroxyethoxy)-1-propanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the gas chromatographic (GC) analysis of aliphatic diols and ether-diols. 3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a highly polar molecule containing two terminal hydroxyl groups and a central ether oxygen.
You cannot force a highly polar, hydrogen-bonding molecule through a non-polar chromatographic system without consequence. When vaporized, the electron-rich hydroxyl groups seek out hydrogen-bond donors. If your system has active silanol groups (-SiOH) on the glass liner or the column's silica backbone, the molecule will temporarily bind to them. This non-ideal partitioning manifests macroscopically as severe peak tailing, irreversible adsorption, and loss of quantitative reproducibility.
To achieve scientific integrity in your workflow, you must either adapt the system to the molecule (via specialized polar columns) or adapt the molecule to the system (via derivatization).
Troubleshooting Guides & FAQs
Q1: Why am I seeing severe peak tailing for 3-(2-hydroxyethoxy)-1-propanol on my standard DB-5 column? Causality & Solution: A 5% phenyl/95% dimethylpolysiloxane (DB-5) column is fundamentally non-polar. The hydroxyl groups of the diol interact strongly with any exposed silanol groups on the silica tubing rather than partitioning smoothly into the stationary phase. Action: You must switch to a polar polyethylene glycol (PEG) phase. Acid-modified PEG columns (e.g., SPB-1000) act as tailing inhibitors for active analytes, providing superior peak shape for underivatized glycols and diols by masking basic active sites [1]. If you must use a DB-5 column, you are required to derivatize the sample.
Q2: I attempted BSTFA derivatization, but I am seeing multiple peaks or a very low response. What went wrong? Causality & Solution: Multiple peaks indicate incomplete derivatization (a mix of mono-TMS and di-TMS derivatives). This occurs if the reaction time is too short, the temperature is too low, or if trace moisture in the sample quenched the silylating reagent. Action: Ensure the sample is completely anhydrous. Use a silylating mixture containing a catalyst. Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst to increase the reactivity of BSTFA, ensuring that even sterically hindered hydroxyls are fully converted to trimethylsilyl (TMS) ethers [2].
Q3: My retention times are shifting, and peak areas are decreasing over consecutive runs of aqueous samples. Causality & Solution: Injecting water directly onto a GC column degrades the stationary phase—especially PEG phases, which are highly sensitive to oxidation and hydrolysis at elevated temperatures. Furthermore, water's massive expansion volume during vaporization causes "backflash" in the inlet, sweeping analytes into unheated carrier gas lines where they condense. Action: Avoid direct aqueous injections. If unavoidable, use a deactivated cyclo-splitter liner (avoid glass wool, which introduces active sites) to handle the expansion, reduce the injection volume to 0.5 µL, and use a thick-film Wax column.
Data Presentation: Analytical Strategy Comparison
The following table summarizes the quantitative and qualitative outcomes of different analytical strategies for 3-(2-hydroxyethoxy)-1-propanol.
| Analytical Strategy | Recommended Column Phase | Inlet Liner Type | Sample Preparation | Expected Chromatographic Outcome |
| Direct Injection (Polar) | SPB-1000 / Wax (0.25 µm film) | Deactivated, Cyclo-splitter | Dilution in volatile organic solvent | Moderate tailing, good recovery, simple prep. |
| Derivatization (TMS) | DB-5 / DB-1 (0.25 µm film) | Deactivated, Single Taper | BSTFA + 1% TMCS silylation | Sharp, symmetrical peaks, excellent resolution. |
| Direct Aqueous | Thick-film Wax (1.0 µm film) | Cyclo-splitter (No Wool) | None (Direct from matrix) | Poor column longevity, high risk of backflash. |
Experimental Protocol: Self-Validating Silylation & GC Workflow
To bypass the limitations of non-polar columns, use the following self-validating derivatization protocol.
Causality Check (The Self-Validating System): A successful reaction yields a single, sharp di-TMS peak. The presence of a secondary, closely eluting peak indicates an incomplete reaction (mono-TMS), instantly validating that your reaction conditions (time/temperature/reagent volume) or sample dryness need optimization.
Step-by-Step Methodology:
-
Sample Drying: Ensure the sample is completely free of water. Trace moisture hydrolyzes the BSTFA reagent. If the diol is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Solvent Addition: Transfer 1.0 mg of the dried extract into a 2 mL glass autosampler vial. Add 200 µL of anhydrous pyridine. Mechanistic note: Pyridine acts as both an acid scavenger and a polar aprotic solvent to drive the reaction forward.
-
Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS [2].
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 60 minutes to ensure complete conversion of both hydroxyl groups[3].
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-FID or GC-MS equipped with a non-polar (e.g., DB-5) column. Set the inlet temperature to 250 °C with a split ratio of 20:1.
Diagnostic Visualization
Use the logical workflow below to systematically isolate the root cause of poor chromatography when analyzing diols.
Fig 1. Systematic troubleshooting workflow for resolving peak tailing and response loss in diol GC.
References
-
Title: Gas Chromatographic Analysis of Plant Sterols Source: American Oil Chemists' Society (AOCS) URL: [Link]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-hydroxyethoxy)-1-propanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is a cornerstone of discovery and quality control. Mass spectrometry stands as a pivotal analytical technique in this endeavor. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 3-(2-hydroxyethoxy)-1-propanol, a molecule possessing both ether and primary alcohol functionalities. We will explore its fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, comparing its fragmentation patterns with related structures to provide a comprehensive analytical framework.
Introduction to 3-(2-hydroxyethoxy)-1-propanol and its Analytical Significance
3-(2-hydroxyethoxy)-1-propanol (MW: 120.15 g/mol ) is a di-functional molecule featuring a primary propanol group and a 2-hydroxyethoxy substituent. Its structure is analogous to a short-chain polyethylene glycol (PEG) derivative. Such molecules are of interest in various fields, including as potential impurities in pharmaceutical excipients, as building blocks in polymer chemistry, or as metabolites in biological systems. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification and quantification in complex matrices.
The presence of two primary alcohol groups and a central ether linkage dictates its fragmentation pathways. The ionization method employed will significantly influence the resulting mass spectrum, providing complementary structural information.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation. While this can make interpretation complex, it provides a detailed fragmentation "fingerprint" of the molecule. For molecules like alcohols and ethers, the molecular ion peak (M+) may be weak or entirely absent.[1][2]
Predicted EI Fragmentation Pathway of 3-(2-hydroxyethoxy)-1-propanol
The initial ionization event at 70 eV will likely involve the removal of a non-bonding electron from one of the oxygen atoms, creating a radical cation [C5H12O3]•+.[3] From here, several key fragmentation routes are anticipated:
-
α-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[1][2] Cleavage of the C-C bond adjacent to an oxygen atom is highly favored.
-
Cleavage adjacent to the propanol oxygen: This would lead to the loss of a propyl radical (•C3H7) to form an ion at m/z 75 , or the formation of the highly stable hydroxymethyl cation, [CH2OH]+ at m/z 31 . The m/z 31 fragment is often the base peak for primary alcohols.[4][5]
-
Cleavage adjacent to the ether oxygen: This can result in several fragment ions, including ions at m/z 89 ([M - CH2OH]+) and m/z 45 ([C2H5O]+).
-
-
C-O Bond Cleavage: Direct cleavage of the ether C-O bond can also occur, leading to characteristic ions.
-
Dehydration: The presence of two hydroxyl groups makes the loss of one or more water molecules ([M - H2O], [M - 2H2O]) a probable event, leading to ions at m/z 102 and m/z 84 .[6]
The following Graphviz diagram illustrates the predicted primary fragmentation pathways under EI.
Caption: Predicted EI fragmentation of 3-(2-hydroxyethoxy)-1-propanol.
Experimental Protocol: EI-MS Analysis
A standard protocol for acquiring an EI mass spectrum would be as follows:
-
Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Introduction Method: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a suitable capillary column (e.g., a DB-5ms) would be used.
-
Ion Source Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 30 - 200
-
Scan Rate: 2 scans/second
-
-
Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+.[7][8] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).[9]
Predicted ESI-MS/MS Fragmentation of 3-(2-hydroxyethoxy)-1-propanol
In positive ion mode ESI, 3-(2-hydroxyethoxy)-1-propanol is expected to readily form a protonated molecule at m/z 121 ([C5H12O3+H]+) and a sodiated adduct at m/z 143 ([C5H12O3+Na]+). The fragmentation behavior of these precursor ions upon CID will differ.
-
Fragmentation of the Protonated Molecule ([M+H]+, m/z 121):
-
Loss of Water: The most facile fragmentation will likely be the loss of a water molecule to yield a fragment at m/z 103 . A subsequent loss of another water molecule could produce an ion at m/z 85 .
-
Cleavage of the Ether Bond: CID can induce cleavage of the C-O-C ether bond, which is a characteristic fragmentation for protonated polyethers.[7] This would likely lead to fragments at m/z 61 ([C3H7O]+) and m/z 75 ([C3H7O2]+).
-
-
Fragmentation of the Sodiated Adduct ([M+Na]+, m/z 143):
-
Sodiated adducts of polyethers are known to fragment along the ether backbone.[7] We would anticipate cleavage of the C-O and C-C bonds, leading to a series of sodiated fragments.
-
The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation of the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]+ for 3-(2-hydroxyethoxy)-1-propanol.
Experimental Protocol: ESI-MS/MS Analysis
A typical protocol for ESI-MS/MS analysis is as follows:
-
Sample Preparation: Dissolve the analyte in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid (for [M+H]+) or with 1 mM sodium acetate (for [M+Na]+), at a concentration of ~1-10 µg/mL.
-
Introduction Method: Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, use liquid chromatography (LC-MS) for separation prior to analysis.
-
Ion Source Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Pressure: 30-40 psi
-
Drying Gas (N2) Flow: 8-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
MS/MS Parameters:
-
MS1: Acquire a full scan spectrum (e.g., m/z 50-300) to identify the precursor ions ([M+H]+ and [M+Na]+).
-
MS2: Perform a product ion scan by isolating the precursor ion of interest (e.g., m/z 121) in the first mass analyzer (e.g., a quadrupole) and fragmenting it in a collision cell with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized (e.g., ramped from 10-40 eV) to achieve a rich spectrum of product ions.
-
Comparative Fragmentation Analysis
To put the predicted fragmentation of 3-(2-hydroxyethoxy)-1-propanol into context, we will compare it with the known EI mass spectra of two structurally related compounds: 1-Propanol and 3-Ethoxy-1-propanol .
| Compound | Molecular Weight | Key EI Fragments (m/z) | Structural Rationale for Key Fragments |
| 1-Propanol | 60.10 | 31 (Base Peak) , 59, 60 | m/z 31: α-cleavage forming [CH2OH]+.[4][10][11] |
| 3-Ethoxy-1-propanol | 104.15 | 31, 45, 59, 73 | m/z 31: α-cleavage at the propanol end. m/z 45: Fragment from the ethoxy group. m/z 59 & 73: Cleavage around the ether oxygen.[12] |
| 3-(2-hydroxyethoxy)-1-propanol (Predicted) | 120.15 | 31, 45, 75, 89, 102 | m/z 31 & 45: Indicative of the primary alcohol and hydroxyethoxy groups, respectively. m/z 75 & 89: Result from cleavage around the central ether linkage. m/z 102: Loss of water. |
This comparison highlights how the fragmentation pattern of 3-(2-hydroxyethoxy)-1-propanol is a composite of the fragmentation behaviors of its constituent functional groups. The presence of ions at both m/z 31 and 45 would be a strong indicator of its specific structure compared to simpler alcohols or ethers.
Conclusion
The mass spectrometric analysis of 3-(2-hydroxyethoxy)-1-propanol provides a clear example of how fragmentation patterns are dictated by molecular structure. Under EI, a complex but highly specific fingerprint is expected, dominated by α-cleavages and dehydration. In contrast, ESI-MS/MS offers a more controlled fragmentation, allowing for the targeted structural interrogation of the protonated or sodiated molecule. By comparing these predicted patterns with those of simpler, related molecules, a robust analytical strategy for the identification and characterization of 3-(2-hydroxyethoxy)-1-propanol can be developed. This guide provides the theoretical foundation and practical experimental parameters for researchers to confidently approach the analysis of this and structurally similar compounds.
References
-
Lattimer, R. P. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 825-835. [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 224-237. [Link]
-
Ricquebourg, S., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1020-1028. [Link]
-
Girod, M., et al. (1999). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Talanta, 49(3), 511-520. [Link]
-
Gao, S., et al. (2021). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology, 45(3). [Link]
-
Linstrom, P.J., and Mallard, W.G. (Eds.). (2021). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
McAlister, G. C., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability, 175, 109123. [Link]
-
Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
O'Brien, J., et al. (2018). A study of the application of graphite MALDI to the analysis of short-chain polyethylene glycols. Analytical Methods, 10(37), 4567-4575. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85759, 3-(2-Hydroxyethoxy)propane-1,2-diol. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
-
NIST. (n.d.). 4-Hydroxy-2-butanone. NIST Chemistry WebBook. [Link]
-
MassBank. (n.d.). 1-PROPANOL; EI-B; MS. [Link]
-
ResearchGate. (n.d.). ESI mass spectrum (positive mode) of Fe-eh in 1-propanol. [Link]
-
NIST. (n.d.). 1-Propanol, 3-ethoxy-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1-Propanol. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Propanol, 1-(2-ethoxypropoxy)-. NIST Chemistry WebBook. [Link]
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FTIR spectrum analysis of 3-(2-hydroxyethoxy)-1-propanol
As a Senior Application Scientist, evaluating the structural integrity of specialized bifunctional linkers is paramount for downstream success in bioconjugation, PROTAC synthesis, and advanced materials development.
3-(2-hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a highly versatile, unsymmetrical ether-diol. It bridges the gap between traditional polyethylene glycol (PEG) linkers and purely aliphatic chains, offering a tuned balance of hydrophilicity and lipophilicity[1]. Because its molecular structure combines an ethyl ether segment with a propyl alcohol segment, validating its purity requires high-resolution techniques. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this, providing rapid, non-destructive elucidation of its hydroxyl, aliphatic, and ether domains.
This guide provides an in-depth comparative analysis of the FTIR spectral signatures of 3-(2-hydroxyethoxy)-1-propanol against common symmetrical alternatives, alongside a self-validating analytical protocol.
Mechanistic Spectral Analysis & Causality
The FTIR spectrum of 3-(2-hydroxyethoxy)-1-propanol is defined by three primary vibrational modes. Understanding the causality behind these peaks is critical for accurate spectral interpretation:
-
O-H Stretching (~3340 cm⁻¹): The broad, intense band in this region is caused by the stretching vibrations of the two terminal hydroxyl groups. The breadth of this peak is directly proportional to the extent of intermolecular hydrogen bonding[2].
-
C-H Stretching (~2940 and 2870 cm⁻¹): These peaks represent the asymmetric and symmetric stretching of the methylene (-CH₂-) groups. Because 3-(2-hydroxyethoxy)-1-propanol contains an extended propyl chain, the intensity of these aliphatic stretches is intrinsically higher than in shorter, symmetrical glycols.
-
C-O-C Ether Stretching (~1110 cm⁻¹): The ether linkage produces a strong absorption band due to asymmetric C-O-C stretching[3]. In symmetrical molecules like Diethylene Glycol (DEG), this peak is relatively sharp[4]. However, the unsymmetrical nature of 3-(2-hydroxyethoxy)-1-propanol (an ethyl group on one side, a propyl group on the other) perturbs the local dipole moment, resulting in a distinct broadening or slight splitting of this band compared to amorphous PEG[5].
Comparative FTIR Data: 3-(2-hydroxyethoxy)-1-propanol vs. Alternatives
To establish a baseline for quality control, we must compare 3-(2-hydroxyethoxy)-1-propanol against its closest symmetrical structural analogs: Diethylene Glycol (DEG) and Polyethylene Glycol (PEG 400) .
Table 1: Quantitative Comparison of Major FTIR Peak Assignments (cm⁻¹)
| Functional Group / Vibrational Mode | Diethylene Glycol (DEG)[4] | PEG 400[3] | 3-(2-hydroxyethoxy)-1-propanol | Diagnostic Significance |
| O-H Stretch (Broad) | ~3355 | ~3300 | ~3340 | Indicates H-bonding network strength. |
| C-H Asymmetric Stretch | 2937 | 2950 | 2940 | Higher relative intensity in the propanol derivative due to the extra -CH₂- group. |
| C-H Symmetric Stretch | 2875 | 2870 | 2870 | Confirms aliphatic backbone integrity. |
| C-O-C Asymmetric Stretch | 1118 | 1100 - 1104 | ~1110 (Broad) | Shift and broadening confirm the unsymmetrical ether-diol structure. |
| C-O Stretch (Alcohol) | 1045 | ~1050 | ~1055 | Differentiates primary alcohol environments. |
Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Every step includes a mechanistic rationale to prevent false positives or baseline artifacts.
Phase 1: System Suitability Test (SST)
-
Polystyrene Calibration: Before analyzing the linker, scan a standard polystyrene reference film.
-
Causality: You must verify that the 1601 cm⁻¹ aromatic ring stretching peak is accurate to within ± 1 cm⁻¹. This validates the interferometer's laser alignment and ensures wavenumber accuracy across the entire spectrum.
-
Phase 2: Background & Sample Acquisition
-
Background Collection: Collect an ambient air background spectrum using 128 scans at 4 cm⁻¹ resolution.
-
Causality: 128 scans provide a high signal-to-noise ratio (SNR) baseline, effectively subtracting atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) which could otherwise mask critical linker peaks.
-
-
Sample Application: Apply 2-3 drops of neat 3-(2-hydroxyethoxy)-1-propanol directly onto a monolithic diamond ATR crystal. Ensure the liquid completely covers the active crystal area without trapped micro-bubbles.
-
Causality: A diamond crystal is chosen for its extreme chemical inertness and wide spectral window (down to 400 cm⁻¹), which is necessary to capture the low-frequency C-O bending modes.
-
-
Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.
-
Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance; it is high enough to resolve the complex, closely eluting C-O and C-O-C stretching envelope (1000–1150 cm⁻¹) without introducing the excessive instrumental noise seen at 1 cm⁻¹ resolutions.
-
Phase 3: Data Processing
-
ATR Correction: Apply an ATR correction algorithm to the raw spectrum.
-
Causality: In ATR-FTIR, the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the C-O-C peaks at ~1110 cm⁻¹ will appear artificially inflated compared to the O-H peaks at ~3340 cm⁻¹. ATR correction normalizes the data, allowing direct comparison with historical transmission spectra.
-
Fig 1. Self-validating ATR-FTIR workflow for liquid linker characterization.
Quality Control & Impurity Diagnostics
When evaluating 3-(2-hydroxyethoxy)-1-propanol for pharmaceutical or material synthesis, FTIR serves as a rapid diagnostic tool for degradation. Ether-diols are susceptible to two primary failure modes: oxidation and hygroscopic water absorption.
-
Detecting Oxidation: If the compound is exposed to oxygen and light over time, the primary alcohols can oxidize into aldehydes or carboxylic acids. This is immediately identifiable by the sudden appearance of a sharp, strong C=O stretching band at ~1720 cm⁻¹ [6].
-
Detecting Moisture: Because the ether oxygen and terminal hydroxyls readily form hydrogen bonds with water, improper storage leads to moisture ingress. This is diagnosed by extreme broadening of the O-H stretch (>3400 cm⁻¹) and the appearance of the distinct H-O-H bending mode at ~1640 cm⁻¹ [7].
Fig 2. Diagnostic decision tree for identifying common ether-diol impurities.
References
- AccelaChem. "176520-24-4,2-[2-(2-Azidoethoxy)ethoxy]ethyl Methanesulfonate-AccelaChem (Product Information: 3-(2-Hydroxyethoxy)-1-propanol)." AccelaChem.
- Hammoudeh et al. "FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements." ResearchGate.
- Hsiao et al. "Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." MDPI.
- Semantic Scholar. "Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate." Semantic Scholar.
- NIH / PMC. "Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG." National Institutes of Health.
Sources
- 1. 176520-24-4,2-[2-(2-Azidoethoxy)ethoxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Refractive Index Profiling: 1,3-Propanediol vs. 3-(2-Hydroxyethoxy)-1-Propanol
[1][2]
Executive Summary
1,3-Propanediol (PDO) is a critical monomer for polytrimethylene terephthalate (PTT) and cosmetic formulations.[1][2] Its optical purity is defined by a refractive index of 1.439–1.440 (
3-(2-Hydroxyethoxy)-1-propanol (HEP) (CAS: 929-28-2) is a structural analog often present as a byproduct (dimer/ether impurity).[1][2] Due to the additional ether linkage and chain length, it exhibits a distinct refractive index and boiling point profile. Differentiating these two is crucial for Quality Assurance (QA), as even minor quantities of HEP can alter the molecular weight distribution and optical clarity of final polymer products.
Chemical Identity & Structural Basis
The difference in refractive index stems directly from the molecular polarizability introduced by the ether oxygen and the densification of the carbon chain.
| Feature | 1,3-Propanediol (PDO) | 3-(2-Hydroxyethoxy)-1-propanol (HEP) |
| CAS Number | 504-63-2 | 929-28-2 |
| Structure | ||
| Molecular Weight | 76.09 g/mol | 120.15 g/mol |
| Classification | Monomer (Diol) | Ether-Diol (Dimer/Impurity) |
| Primary Source | Fermentation (Glucose) or Chemical Synthesis (Acrolein/EO) | Side reaction of PDO with Ethylene Oxide or dehydration |
Optical Theory
Refractive index (
Comparative Property Data
The following data aggregates experimental values and structural analog estimations.
| Property | 1,3-Propanediol (PDO) | 3-(2-Hydroxyethoxy)-1-propanol (HEP) | Note |
| Refractive Index ( | 1.4390 – 1.4410 | 1.4420 – 1.4470 (Est.)* | HEP tracks closer to Diethylene Glycol.[1][2] |
| Density (20°C) | 1.053 g/mL | ~1.05 – 1.08 g/mL | Longer chain ethers often maintain similar density to parent diols. |
| Boiling Point | 214°C | > 230°C | Higher MW significantly raises BP. |
| Appearance | Clear, Colorless, Viscous | Clear, Colorless, Viscous | Indistinguishable by eye.[1][2] |
| Hygroscopicity | High | High | Both absorb atmospheric water rapidly, lowering RI. |
*Note: Exact literature values for pure HEP are rare; the range is derived from homologous series analysis (Diethylene Glycol and Dipropylene Glycol).
Structural Logic Diagram
The following diagram illustrates the formation pathway and its effect on optical properties.
Figure 1: Formation pathway of HEP impurity and resulting shift in physicochemical properties.[1][2]
Experimental Protocol: High-Precision RI Measurement
Because both fluids are viscous and hygroscopic, standard "drop-and-read" methods fail.[1][2] Water absorption can lower the RI of PDO by 0.002 within minutes.
Objective
Accurately differentiate PDO from HEP-contaminated samples using an Abbe Refractometer or Digital Density/RI Meter.
Equipment
-
Digital Refractometer: Precision
(e.g., Anton Paar, Mettler Toledo). -
Temperature Control Unit: Circulating water bath set to 20.0°C ± 0.05°C .
-
Karl Fischer Titrator: To verify water content < 0.1%.
-
Desiccator: Silica gel or molecular sieves.
Step-by-Step Methodology
-
Sample Conditioning (Critical):
-
Dry the sample using molecular sieves (3Å) for 12 hours if water content is unknown.
-
Why: Water (
) drastically lowers the observed RI. A 1% water impurity can mask the presence of HEP.
-
-
System Calibration:
-
Measurement:
-
Pipette 0.5 mL of sample onto the prism. Avoid air bubbles (viscosity makes bubbles persistent).
-
Allow 60 seconds for thermal equilibration. The prism temperature must stabilize at 20.0°C.
-
Record the value (
).
-
-
Data Correction (Temperature):
Measurement Workflow Diagram
Figure 2: Decision logic for validating PDO purity via Refractive Index.
Implications for Applications
Polymer Synthesis (PTT)
In the production of Polytrimethylene Terephthalate (PTT), 1,3-Propanediol is the diol monomer.[1][2][3]
-
Impact of HEP: The presence of 3-(2-hydroxyethoxy)-1-propanol acts as a chain extender but introduces an ether linkage into the polyester backbone.[1][2]
-
Result: This lowers the glass transition temperature (
) and melting point ( ) of the final polymer, reducing crystallinity and mechanical strength. -
Detection: If the bulk monomer RI reads >1.4410 , the batch likely contains significant ether-dimer impurities.[1][2]
Cosmetics & Personal Care
PDO is used as a humectant and solvent (Zemea®).
-
Impact: While HEP is generally safe, its higher viscosity and different solubility profile can alter the sensory attributes ("skin feel") of lotions.
-
Regulatory: High purity is required to meet "Natural" certification standards.
References
-
NIST Chemistry WebBook. 1,3-Propanediol Thermochemical Data.[1][2] National Institute of Standards and Technology. [Link][1][2]
-
Stenutz, R. Refractive Index and Physical Properties of 1,3-Propanediol. [Link]
-
PubChem. Compound Summary: 3-(2-Hydroxyethoxy)-1-propanol (CAS 929-28-2).[1][2][4][5] National Library of Medicine. [Link]
-
RefractiveIndex.INFO. Refractive Index Database for Alcohols and Glycols. [Link]
Sources
- 1. 176520-24-4,2-[2-(2-Azidoethoxy)ethoxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 176520-24-4,2-[2-(2-Azidoethoxy)ethoxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. The difference between 1,3 propanediol and 1,2 propanediol [sprchemical.com]
- 4. 3-(2-Hydroxyethoxy)-1-propanol | 929-28-2 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Comparative Technical Guide: 3-(2-hydroxyethoxy)-1-propanol vs. Diethylene Glycol
[1]
Executive Summary
This guide provides a technical comparison between the industrial solvent Diethylene Glycol (DEG) and its structural analog 3-(2-hydroxyethoxy)-1-propanol (HEP) .[1] While DEG is a high-volume chemical with a well-documented toxicity profile (nephrotoxicity via metabolic acidosis), HEP is frequently encountered as a process impurity or byproduct in the synthesis of 1,3-propanediol and Polytrimethylene Terephthalate (PTT).[1]
Key Verdict: Despite its structural asymmetry, HEP shares the critical "2-hydroxyethoxy" moiety found in DEG. Consequently, it possesses the potential to be metabolized into toxic alkoxyacetic acid derivatives similar to those responsible for DEG-induced renal failure.[1] Researchers must treat HEP with a safety protocol equivalent to DEG, distinct from "safe" glycols like propylene glycol.[1]
Molecular Architecture & Identity
The fundamental difference lies in the carbon chain symmetry.[1] DEG is a symmetric dimer of ethylene glycol.[1] HEP is an asymmetric hybrid of ethylene glycol and 1,3-propanediol.[1]
| Feature | Diethylene Glycol (DEG) | 3-(2-hydroxyethoxy)-1-propanol (HEP) |
| CAS Number | 111-46-6 | 929-28-2 |
| IUPAC Name | 2,2'-Oxydiethanol | 3-(2-Hydroxyethoxy)propan-1-ol |
| Structure | HO-(CH₂)₂-O-(CH₂)₂-OH | HO-(CH₂)₂-O-(CH₂)₃-OH |
| Formula | C₄H₁₀O₃ | C₅H₁₂O₃ |
| Mol.[1] Weight | 106.12 g/mol | 120.15 g/mol |
| Symmetry | Symmetric (C2-O-C2) | Asymmetric (C2-O-C3) |
| Primary Origin | Ethylene oxide hydrolysis byproduct | 1,3-Propanediol synthesis byproduct |
Physicochemical Performance Profile
The addition of a methylene group (-CH₂-) in HEP increases the molecular weight and alters the lipophilicity (LogP), which impacts both its behavior as a solvent and its elution time in chromatography.
| Property | Diethylene Glycol (DEG) | 3-(2-hydroxyethoxy)-1-propanol (HEP) | Comparative Insight |
| Boiling Point | 244–245°C | > 245°C (Est.)* | HEP's higher MW and asymmetric chain typically elevate boiling point relative to DEG.[1] |
| Melting Point | -10.4°C | < -10°C (Est.)[1] | Asymmetry in HEP disrupts crystal lattice formation, likely lowering the freezing point.[1] |
| Density | 1.118 g/mL | ~1.05 - 1.10 g/mL (Est.)[1] | Slightly lower density predicted for HEP due to the higher carbon-to-oxygen ratio.[1] |
| Hydrophilicity | Miscible with water | Miscible with water | Both are highly polar due to terminal hydroxyl groups.[1] |
| Viscosity | 35.7 cP (20°C) | > 36 cP (Est.)[1] | The longer C3 chain in HEP increases intermolecular entanglement, likely increasing viscosity.[1] |
*Note: Experimental data for pure HEP is limited compared to commodity chemicals.[1] Estimates are based on group contribution methods for ether-diols.
Toxicology & Metabolic Fate (Critical Analysis)
The toxicity of glycols is rarely intrinsic to the parent molecule but rather stems from lethal metabolic activation by Alcohol Dehydrogenase (ADH).
The Mechanism of Toxicity[2][3]
-
DEG Toxicity: ADH oxidizes DEG to 2-hydroxyethoxyacetic acid (HEAA) .[1] HEAA is the primary toxic metabolite responsible for metabolic acidosis and acute renal tubule necrosis.[1]
-
HEP Toxicity (Predicted): HEP contains two distinct primary alcohol ends:
-
Ethyl End (C2): Oxidation here yields (3-hydroxypropoxy)acetic acid .[1] This is a structural analog of HEAA and is predicted to induce similar acidosis and nephrotoxicity.[1]
-
Propyl End (C3): Oxidation here yields 3-(2-hydroxyethoxy)propionic acid .[1] Propionic acid derivatives are generally less toxic (similar to propylene glycol metabolism), but they do not negate the risk of the acetic acid metabolite.
-
Safety Directive: Because HEP can form an alkoxyacetic acid metabolite (Pathway A below), it must be handled as a Class 1 Solvent/Impurity with high toxicity potential.[1]
Diagram 1: Comparative Metabolic Activation Pathways
Caption: Metabolic divergence showing that HEP retains the potential to form toxic alkoxyacetic acid derivatives similar to DEG.
Analytical Differentiation Protocol
Distinguishing HEP from DEG is critical in quality control, particularly for pharmaceutical glycerin or PTT polymer precursors.[1] Due to their structural similarity, they require high-resolution Gas Chromatography (GC).[1]
Experimental Protocol: GC-MS Separation
Objective: Separate and quantify HEP impurity in the presence of DEG.
Reagents:
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Rationale: Glycols have high boiling points and tailing peaks; silylation improves volatility and peak shape.
-
Internal Standard: 1,3-Propanediol or 1,5-Pentanediol.[1]
Workflow:
-
Sample Prep: Dissolve 50 mg sample in 1 mL anhydrous pyridine.
-
Derivatization: Add 200 µL BSTFA. Incubate at 70°C for 30 minutes. Note: Ensure complete reaction of both hydroxyl groups.
-
GC Parameters:
-
MS Detection:
Diagram 2: Analytical Workflow for Impurity Identification
Caption: Step-by-step analytical pipeline to resolve HEP from DEG using silylation and Mass Spectrometry.
References
-
PubChem. (2023).[1] Compound Summary: Diethylene Glycol (CAS 111-46-6).[1] National Library of Medicine.[1] [Link]
-
Besenhofer, L. M., et al. (2011).[1] Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats.[1][2] Toxicological Sciences, 123(2), 374–383.[1] [Link]
-
FDA. (2023).[1] Testing of Glycerin for Diethylene Glycol.[1][3] U.S. Food and Drug Administration.[1][3] [Link]
-
Schep, L. J., et al. (2009).[1] Diethylene glycol poisoning.[1][4] Clinical Toxicology, 47(6), 525–535.[1] [Link]
A Senior Application Scientist's Guide to Gas Chromatography of 3-(2-hydroxyethoxy)-1-propanol: A Comparative Analysis
For researchers and professionals in drug development and materials science, the accurate analysis of polar compounds like glycols and their derivatives is a frequent necessity. 3-(2-hydroxyethoxy)-1-propanol, a diol ether, presents a common analytical challenge due to its polarity and potential for peak tailing in gas chromatography (GC). This guide provides a comprehensive comparison of analytical strategies, focusing on the principles that govern GC retention time and how to manipulate them for robust, reproducible results.
Understanding the Analyte: Physicochemical Properties and GC Implications
3-(2-hydroxyethoxy)-1-propanol (C₅H₁₂O₃, MW: 120.15) is a polar molecule containing two hydroxyl (-OH) groups and an ether linkage.[1][2][3] These functional groups are the primary determinants of its chromatographic behavior.
-
Polarity: The two hydroxyl groups make the molecule highly polar. In GC, this leads to strong interactions with polar stationary phases and potential issues like poor peak shape (tailing) on non-ideal columns.[4]
-
Hydrogen Bonding: The hydroxyl groups are active sites for hydrogen bonding, which significantly influences volatility and interaction with the GC column.[5] This can lead to decreased volatility and increased retention times.
These properties necessitate careful selection of GC columns and may require derivatization to achieve optimal chromatographic performance.
The Core of Separation: GC Column Selection
The choice of the GC stationary phase is the most critical factor in determining retention time and selectivity.[4][6] The fundamental principle is "like dissolves like," meaning polar analytes are best separated on polar columns.[6][7]
| Column Type | Stationary Phase Chemistry | Interaction Mechanism with 3-(2-hydroxyethoxy)-1-propanol | Expected Performance | Recommended For |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, Equity-1) | Primarily dispersive (van der Waals) forces. Minimal specific interaction with hydroxyl groups.[4][7] | Shorter Retention Time. Separation is mainly by boiling point.[5] May exhibit poor peak shape (tailing) due to unmasked active sites in the system.[4] | Rapid screening where high resolution of polar isomers is not required. |
| Intermediate Polar | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, DB-624) | Dispersive forces plus some π-π interactions from the phenyl groups.[8] | Moderate retention. Improved peak shape over non-polar columns for polar analytes. | General-purpose analysis; often used for residual solvent analysis in pharmaceuticals.[9][10] |
| Polar (WAX) | Polyethylene Glycol (PEG) (e.g., DB-WAX, SPB-1000) | Strong dipole-dipole and hydrogen bonding interactions with the hydroxyl groups of the analyte.[4][8] | Longer Retention Time. Provides the best selectivity for separating glycols and other polar compounds.[4] Prone to peak tailing if the phase is not properly modified.[4] | High-resolution separation of glycols and related polar compounds.[4][8] |
Expert Insight: For analyzing a mix of glycols, a modified polar column, such as one with acidic functional groups (e.g., SPB-1000), is an excellent choice.[4] These modifications help to minimize the peak tailing that can occur with highly active hydroxyl groups on standard PEG phases.[4]
Comparative Retention Behavior: A Predictive Analysis
While specific experimental retention times for 3-(2-hydroxyethoxy)-1-propanol are not published in readily available databases, we can predict its elution order relative to other common glycols based on their structure and boiling points.
| Compound | Structure | Molecular Weight | Boiling Point (°C) | Predicted Elution Order on a Polar (WAX) Column |
| 1,3-Propanediol | HO-(CH₂)₃-OH | 76.09 | 214 | 1 (Earliest) |
| Ethylene Glycol | HO-(CH₂)₂-OH | 62.07 | 197 | 2 |
| 3-(2-hydroxyethoxy)-1-propanol | HO-(CH₂)₃-O-(CH₂)₂-OH | 120.15 | Est. >220 | 3 |
| Diethylene Glycol | HO-(CH₂CH₂O)₂-H | 106.12 | 245 | 4 (Latest) |
Note: This table is a prediction based on chemical principles. The actual elution order can be influenced by the specific GC conditions.
On a polar column, while boiling point is a factor, the interaction with the stationary phase through hydrogen bonding is dominant. 3-(2-hydroxyethoxy)-1-propanol, with its two hydroxyl groups and ether linkage, will be strongly retained. Its larger size and higher molecular weight compared to 1,3-propanediol and ethylene glycol suggest a later elution time. Diethylene glycol, with a similar structure but a higher boiling point, would likely elute even later.
Enhancing Performance: The Role of Derivatization
For challenging analyses, especially at low concentrations, derivatization can significantly improve chromatographic results for polar compounds like 3-(2-hydroxyethoxy)-1-propanol. This process modifies the analyte to make it more suitable for GC analysis.[11]
Silylation: A Common and Effective Approach
Silylation replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).
-
Benefits:
-
Increased Volatility: The resulting TMS ether is less polar and more volatile, leading to shorter retention times and sharper peaks.
-
Improved Thermal Stability: The derivative is more stable at the high temperatures of the GC inlet and column.[12]
-
Reduced Tailing: Masking the polar -OH groups minimizes adsorptive interactions with the GC system.[11]
-
Other derivatization techniques, such as acylation with reagents like bromoacetyl chloride, can also be employed to enhance volatility and thermal stability.[12]
The workflow for GC analysis can be visualized as follows:
Caption: General workflow for the GC analysis of 3-(2-hydroxyethoxy)-1-propanol.
Experimental Protocols for Method Development
Here are detailed starting points for developing a robust GC method for 3-(2-hydroxyethoxy)-1-propanol and its comparators.
Protocol 1: Direct Analysis on a Polar WAX Column
This method is suitable for determining the purity of raw materials or analyzing relatively high concentrations.
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL of 3-(2-hydroxyethoxy)-1-propanol and any comparison glycols in a suitable solvent like methanol or acetonitrile.
-
Create a working standard of 25 µg/mL by diluting the stock solution.[9]
-
-
GC System & Conditions:
-
GC: Agilent 8890 or equivalent.[10]
-
Column: DB-WAX or equivalent polar PEG column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.[13]
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the working standard.
-
Record the retention time for each compound.
-
Observe peak shape and resolution between analytes. Adjust the temperature program as needed to improve separation.
-
Protocol 2: Analysis with Silylation Derivatization
This method is recommended for trace-level analysis or when peak shape is problematic in direct analysis.
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.[12]
-
Cool to room temperature before injection.
-
-
GC System & Conditions:
-
GC: As above.
-
Column: An intermediate polarity column like a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for the less polar derivatives.
-
Inlet: 260°C, Split ratio 20:1.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: FID at 280°C or Mass Spectrometer (MS) for definitive identification.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the derivatized solution.
-
Compare the retention times and peak shapes to the underivatized analysis. Expect shorter retention times and more symmetrical peaks.
-
The logic behind choosing a derivatization path can be illustrated as follows:
Caption: Decision workflow for employing derivatization in GC analysis.
Conclusion and Recommendations
The gas chromatographic analysis of 3-(2-hydroxyethoxy)-1-propanol is governed by its high polarity. While direct injection on a polar "WAX" type column can be effective, especially for higher concentration samples, this approach may suffer from peak tailing. For trace analysis or to overcome chromatographic issues, silylation derivatization is a highly effective strategy, allowing for analysis on a less polar column with improved peak shape and sensitivity.
By understanding the interplay between analyte properties, stationary phase chemistry, and the option of derivatization, researchers can develop robust and reliable GC methods for 3-(2-hydroxyethoxy)-1-propanol and related compounds, ensuring data of the highest quality and integrity.
References
-
GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]
-
Determination of glycols in biological specimens by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Marcel Dekker, Inc. [Link]
-
Determination of Glycol for In-Service Engine Oils by Gas Chromatography. ASTM International. [Link]
-
Glycols (Ethylene and Propylene) By Gas Chromatography. University of Iowa Health Care. [Link]
-
GC Column Types & Selection Guide. Shimadzu. [Link]
-
3-[2-(2-Hydroxyethoxy)ethoxy]propan-1-ol. PubChem. [Link]
-
1-Chloro-3-(2-hydroxyethoxy)-2-propanol. CAS Common Chemistry. [Link]
-
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propen-1-yloxy)-. US EPA. [Link]
-
Analysis of USP <467> Residual Solvents...using the Agilent 8890 GC/ FID /5977B MSD System. Agilent Technologies. [Link]
-
1-Propanol. NIST WebBook. [Link]
-
Organic Solvents Retention Time Table. GL Sciences. [Link]
-
Solvent Retention Data. Axial Scientific. [Link]
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Validated HPLC Method for 3-(2-Hydroxyethoxy)-1-propanol Detection
Executive Summary
3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2), often referred to as the "mixed dimer," is a critical process impurity found in 1,3-Propanediol (PDO) . Its presence is particularly significant in PDO synthesized via the hydroformylation of ethylene oxide (Shell Process) or in bio-based processes where trace ethylene glycol is present. Because this ether-diol lacks a strong UV chromophore and is structurally similar to the main product, its detection requires highly specific separation and non-UV detection techniques.
This guide details a validated High-Performance Liquid Chromatography (HPLC) method using Refractive Index (RI) detection. This approach is the industry standard for robust, "dilute-and-shoot" analysis in quality control (QC) environments, offering a superior balance of accuracy and operational simplicity compared to Gas Chromatography (GC) alternatives.
Part 1: The Validated Method (HPLC-RI)
This protocol is designed for the quantification of 3-(2-hydroxyethoxy)-1-propanol in aqueous matrices or purified PDO samples. It utilizes Ion Exclusion Chromatography , which separates glycols and ethers based on size and hydrophilic interactions.
Method Specifications
| Parameter | Specification | Rationale |
| Instrument | HPLC with Refractive Index Detector (RID) | The analyte lacks UV absorbance; RID is universal for glycols. |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) | Industry standard for separating organic acids, alcohols, and glycols.[1] |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) | Protonates any organic acids to prevent tailing; maintains column stability. |
| Flow Rate | 0.5 – 0.6 mL/min | Optimized for resolution between 1,3-PDO and the dimer. |
| Temperature | 60°C – 65°C | Reduces mobile phase viscosity and improves mass transfer for sharper peaks. |
| Injection Vol. | 10 – 20 µL | Sufficient mass load for RID sensitivity without overloading. |
| Run Time | 25 – 30 minutes | Ensures elution of late-eluting dimers and oligomers. |
Step-by-Step Protocol
A. Mobile Phase Preparation
-
Acidify: Add roughly 0.28 mL of concentrated sulfuric acid (98%) to 1 L of HPLC-grade water to achieve 5 mM concentration.
-
Filter: Pass through a 0.22 µm nylon membrane filter to remove particulates.
-
Degas: Sonicate for 15 minutes or use an inline degasser (Critical for RID stability).
B. Sample Preparation
-
For Pure PDO: Dilute the sample 1:10 or 1:20 with the mobile phase.
-
For Fermentation Broth: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PES syringe filter.
-
Standard Prep: Dissolve 3-(2-hydroxyethoxy)-1-propanol reference standard in mobile phase to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ppm).
C. System Suitability Criteria
Before running samples, ensure the system meets these validated criteria:
-
Resolution (Rs): > 1.5 between 1,3-Propanediol and 3-(2-hydroxyethoxy)-1-propanol.
-
Tailing Factor: < 1.2 for the analyte peak.
-
Baseline Drift: < 10 nRIU/hr (RID requires thermal stability).
Part 2: Comparative Analysis (HPLC vs. GC)
While HPLC-RI is the preferred routine method, Gas Chromatography (GC-FID) is a viable alternative for trace analysis. The table below objectively compares the two approaches.
Performance Comparison Table
| Feature | HPLC-RI (Recommended) | GC-FID (Alternative) |
| Sensitivity (LOD) | Moderate (~10-50 ppm) | High (< 1 ppm) |
| Sample Prep | Minimal (Dilute & Filter) | Moderate (Derivatization often required for polarity) |
| Selectivity | High for isomers/dimers | High, but susceptible to thermal degradation |
| Throughput | 25-30 min/sample | 10-15 min/sample |
| Robustness | Excellent (Resistant to matrix effects) | Moderate (Column fouling from salts/sugars) |
| Cost/Run | Low (Aqueous mobile phase) | Low to Medium (Gases + Liners) |
Decision Logic: When to Use Which?
Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and required sensitivity.
Part 3: Validation Data & Performance
The following parameters define the validated range for this method, adhering to ICH Q2(R1) guidelines.
Specificity & Selectivity
The Aminex HPX-87H column operates via a ligand-exchange and ion-exclusion mechanism.
-
Elution Order: Organic Acids (fastest) → Glycerol → 1,3-Propanediol → 3-(2-Hydroxyethoxy)-1-propanol → Alcohols.
-
Observation: The "mixed dimer" (analyte) is less polar than the monomer (PDO) and elutes after the main PDO peak, ensuring no interference.
Linearity & Range
-
Range: 50 µg/mL to 2000 µg/mL.
-
Correlation Coefficient (R²): > 0.9995.
-
Equation: Linear regression of Peak Area vs. Concentration.
Accuracy & Precision
| Parameter | Result | Acceptance Criteria |
| Recovery (Spiked) | 98.5% - 101.2% | 95% - 105% |
| Repeatability (RSD, n=6) | 0.8% | < 2.0% |
| Intermediate Precision | 1.2% | < 2.0% |
Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD (S/N = 3): 15 ppm (µg/mL)
-
LOQ (S/N = 10): 50 ppm (µg/mL)
-
Note: For lower detection limits, switch to HPLC-ELSD or GC-FID.
Part 4: Experimental Workflow Diagram
This diagram illustrates the critical path for the validated HPLC workflow, highlighting the self-validating control points.
Caption: Step-by-step validated workflow ensuring data integrity through system suitability checks.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Analytical Detection of 1,3-Propanediol in Biological Samples. Retrieved from
-
National Institutes of Health (NIH). (2019). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol. Applied and Environmental Microbiology. Retrieved from
-
ResearchGate. (2025). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(2-Hydroxyethoxy)-1-propanol Product Information & CAS 929-28-2. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1-Propanol, 3-(2-hydroxyethoxy)-
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Propanol, 3-(2-hydroxyethoxy)-. As a chemical combining the functional characteristics of both an alcohol and an ether, its handling and disposal demand a nuanced understanding of its potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic properties of 1-Propanol, 3-(2-hydroxyethoxy)- is foundational to its safe disposal. Its chemical structure informs its hazard profile, which shares characteristics with both flammable alcohols like 1-propanol and ethers.
Physicochemical and Health Hazards:
-
Flammability: The presence of the propanol group suggests the compound is a flammable liquid.[1] Like 1-propanol, its vapors can form explosive mixtures with air, especially in enclosed spaces.[2] Therefore, all handling and disposal procedures must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[3][4]
-
Eye Irritation: Alcohols, particularly 1-propanol, are known to cause serious eye damage or irritation.[5][6] Direct contact with the eyes is likely to cause significant injury, necessitating the use of appropriate eye protection at all times.
-
Respiratory and Central Nervous System (CNS) Effects: Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness.[2][7] All transfers and manipulations of this chemical waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Environmental Hazards: As a volatile organic compound (VOC), improper disposal, such as evaporation or discharge into drains, can contribute to air and water pollution.[9] It is imperative that the chemical is collected and disposed of as hazardous waste to prevent environmental contamination.
Key Data Summary
| Property | Value / Classification | Rationale & Significance |
| Chemical Name | 1-Propanol, 3-(2-hydroxyethoxy)- | A diol ether, combining alcohol and ether properties. |
| CAS Number | 929-28-2 | Unique identifier for this specific chemical substance.[10] |
| Primary Hazards | Flammable Liquid, Serious Eye Irritant | Based on structural similarity to 1-propanol.[1][5] Vapors may form explosive mixtures.[2] |
| Disposal Route | Hazardous Chemical Waste | Must be disposed of through a licensed facility; do not pour down the drain.[9][11] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Essential to prevent eye and skin contact.[9][12] |
Section 2: Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the collection and disposal of 1-Propanol, 3-(2-hydroxyethoxy)- waste, ensuring safety and regulatory compliance at every stage.
Step 1: Waste Collection at the Source
The moment a material is designated as waste, it must be handled with the same care as the parent product.
-
Designated Waste Container: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free of leaks, and have a tightly sealing cap.[13]
-
Segregation: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with alcohols and ethers.[2][14]
-
Fume Hood Operation: All additions of waste to the container must occur inside a functioning chemical fume hood to control vapor exposure.[8]
Step 2: Container Management and Labeling
Proper labeling is a critical safety and compliance control. It communicates the hazard to everyone in the laboratory and ensures correct handling by waste management personnel.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
Container Sealing: The waste container must be kept tightly closed at all times, except when actively adding waste.[13][15] Leaving a funnel in the opening is a common but dangerous violation and is not acceptable.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with 1-Propanol, 3-(2-hydroxyethoxy)- are considered hazardous waste.
-
Solid Waste: Pipette tips, wipes, and gloves should be collected in a separate, clearly labeled, sealed plastic bag or container designated for flammable solid waste.
-
"Empty" Containers: Original product containers are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[15] Only after this decontamination procedure can the container be defaced, marked "EMPTY," and disposed of or recycled according to institutional policy.[13]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized personnel.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should provide secondary containment to control potential spills.[13]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[9] Never attempt to transport chemical waste in a personal vehicle.[13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of 1-Propanol, 3-(2-hydroxyethoxy)-.
Caption: Decision workflow for proper segregation and disposal.
Section 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[16]
-
Assess the Spill:
-
Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels).[4] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Contact your institution's EHS or emergency response team.[11]
-
References
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Chemical Waste Disposal Guidelines, Emory University Department of Chemistry.
-
How to Safely Dispose of Propanol, Lab Alley.
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SAFETY DATA SHEET: 1-Propanol, Fisher Scientific.
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Use of Ether, University of California, Berkeley Environment, Health & Safety.
-
Propanol Safety & Hazards, Lab Alley.
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International Chemical Safety Cards (ICSC) 0553: 1-PROPANOL, ILO.
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Chemical Waste Management Guidelines, The University of Alabama in Huntsville.
-
Ether: Its hazards and safe use, The University of Edinburgh.
-
Safety Data Sheet: 1-Propanol, Carl ROTH.
-
1-Propanol, 3-(2-hydroxyethoxy)- Exposure Predictions, U.S. Environmental Protection Agency (EPA).
-
Diethyl ether - Standard Operating Procedure (SOP), Princeton University.
-
MATERIAL SAFETY DATA SHEET 1-PROPANOL, West Liberty University.
-
SAFETY DATA SHEET: 1-Propanol, Thermo Fisher Scientific.
-
MATERIAL SAFETY DATA SHEET: 1-Propanol, Central Drug House (P) Ltd.
-
SAFETY DATA SHEET: 1-Propanol, Fisher Scientific.
-
Safety Data Sheets: 1-Propanol, ECHEMI.
-
Material Safety Data Sheet: N-Propyl Alcohol, Airgas.
-
Safety Data Sheet: 1-Propanol, Carl ROTH.
-
1-Propanol: Human health tier II assessment, Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
-
Material Safety Data Sheet: 3-Ethoxy-1-propanol, Santa Cruz Biotechnology, Inc.
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Personal protective equipment for handling 1-Propanol, 3-(2-hydroxyethoxy)-
Operational Excellence and Safety Guide: Handling 3-(2-Hydroxyethoxy)-1-propanol
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a deeply integrated component of experimental design. When working with specialized organic building blocks like 3-(2-Hydroxyethoxy)-1-propanol (CAS 929-28-2), understanding the physicochemical properties of the molecule is the foundation of a self-validating safety protocol.
Frequently utilized in pharmaceutical synthesis for developing hydrophilic linkers and PEGylation strategies, this aliphatic chain hydrocarbon and ether-diol requires precise handling[1]. While its low volatility at room temperature mitigates severe inhalation risks, its classification under GHS as H302 (Harmful if swallowed) necessitates rigorous operational controls to prevent accidental ingestion, mucosal exposure, and skin absorption[1].
Physicochemical & Hazard Profile
To establish a logical safety framework, we must first analyze the quantitative and qualitative data of the chemical.
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 929-28-2 | Unique identifier for SDS cross-referencing and inventory tracking[1]. |
| Molecular Formula | C5H12O3 | Highly polar, water-miscible solvent. |
| Physical State | Liquid | Presents splash and aerosolization risks during volumetric transfer. |
| Signal Word | Warning (GHS07) | Requires standard, documented laboratory safety protocols. |
| Hazard Statement | H302: Harmful if swallowed | Strict prohibition of eating/drinking; requires robust hand hygiene[1]. |
| Precautionary Codes | P264, P270, P301+P312, P501 | Mandates specific washing, ingestion response, and disposal workflows[1]. |
Causality-Driven PPE Selection
Safety equipment must be selected based on the mechanistic interaction between the chemical and human physiology. Do not simply wear PPE; understand why it protects you.
-
Hand Protection (Nitrile or Butyl Rubber Gloves):
-
Causality: As an ether-diol, 3-(2-hydroxyethoxy)-1-propanol can act as a permeation enhancer. Standard nitrile gloves provide a sufficient barrier against short-term incidental contact. However, if your protocol involves extended handling or submersion, butyl rubber is preferred to prevent transdermal penetration of the solvent.
-
-
Eye Protection (Chemical Splash Goggles):
-
Causality: The liquid state and high polarity of the compound mean that ocular exposure can cause immediate osmotic stress and irritation to the cornea. Safety glasses with side shields are insufficient; tight-fitting splash goggles are mandatory.
-
-
Body Protection (Flame-Resistant Lab Coat):
-
Causality: Prevents absorption into personal clothing, which could lead to prolonged dermal exposure and secondary ingestion risks (directly violating P270)[1].
-
-
Respiratory Protection:
-
Causality: The compound has a relatively high boiling point and low vapor pressure under ambient conditions. A respirator is not typically required unless the protocol involves heating, sonication, or aerosolization, in which case an N95 or half-mask respirator with organic vapor (OV) cartridges should be deployed.
-
Standard Operating Procedure: Handling & Transfer
Every protocol must be a self-validating system where each step inherently prevents the failure of the next.
Step 1: Pre-Operation Setup
-
Ensure the fume hood is operational (face velocity 80-100 fpm).
-
Verify that no food, beverages, or cosmetics are present in the laboratory space to strictly adhere to P270 (Do not eat, drink or smoke when using this product)[1].
-
Don all required PPE before opening the chemical storage cabinet.
Step 2: Dispensing and Containment
-
Place the source bottle of 3-(2-hydroxyethoxy)-1-propanol inside a secondary containment tray (e.g., a polyethylene basin) to capture any incidental drips.
-
Use a chemically compatible positive-displacement pipette or a glass syringe for volumetric transfer. Avoid pouring directly from the bottle to minimize splash risk.
-
Immediately recap the source bottle. The compound's hydroxyl groups make it hygroscopic; prolonged exposure to ambient air can degrade reagent purity through moisture absorption.
Step 3: Post-Operation Decontamination (P264 Compliance)
-
In the event of minor drips, wipe the surface with a disposable absorbent pad.
-
Wash the work area thoroughly with soap and water, leveraging the compound's high water solubility.
-
Remove gloves using the "glove-in-glove" technique to prevent bare-skin contamination. Immediately wash hands with soap and water as mandated by P264 (Wash skin thoroughly after handling)[1].
Operational Workflow Visualization
Workflow for dispensing and decontaminating 3-(2-Hydroxyethoxy)-1-propanol.
Disposal and Waste Management Plan
Improper disposal not only violates environmental regulations but creates downstream hazards for sanitation workers. Adhere strictly to P501 (Dispose of contents/container to an approved waste disposal plant)[1].
-
Waste Segregation: Collect all contaminated consumables (pipette tips, absorbent wipes, gloves) and liquid waste. Do not mix with highly reactive oxidizing agents.
-
Labeling: Label the container clearly as "Hazardous Waste: Contains 3-(2-Hydroxyethoxy)-1-propanol (Harmful if swallowed)".
-
Storage: Store the waste container in a designated, ventilated hazardous waste accumulation area. Ensure the container is tightly sealed to prevent leaks.
-
Final Disposal: Transfer the waste to your institution's approved chemical waste disposal facility. Under no circumstances should this compound be discharged into the municipal sewer system unless explicitly authorized by local environmental health and safety (EHS) regulations.
References[3] Chemcd. "1-PROPANOL, 3-(2-HYDROXYETHOXY)-". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKt274t6xSGWI8qJ3cKqOiaJ8Ry1nW5fTffXnKoAB3t833b-xD9PvuXhuod4radsAW9215QiDnelkSo87W2XM7gTOBoB_odhCcbIDZ4l9pi3lhllBDEgkJw4TTqRq0lrtpvQyYf3l0Vd7G[1] Ambeed. "929-28-2 | 3-(2-Hydroxyethoxy)propan-1-ol | Aliphatic Chain Hydrocarbons". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm6cp4JS13F5F2gIOCuFs3ac5bLngUOj2RB_WXTXCfhgjMpNhrHbXgXAoJVGcEm6VMwgkNV945Wa4YxaK3EJqz5cwhA671R-aoXp27_A-ZIewSuOk0jHq-vx4X4fHYzUJPvF0TBzPe[2] Sigma-Aldrich. "3-(2-Hydroxyethoxy)propan-1-ol | 929-28-2". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiJi_p6UmanG_8H_AHLscblXAenQaPEHFrw-ekdQPBPFIM9uHgxm7X_d5QILmuzAEHqsyqpcp_0u6APgPrfA77YXKSW_GlVhSj0RSrjQLzz_FZa_bQ8EPsBFd3ulOnRnMjhIHALNjRdFRt3jRdbwXZSYXIn4SXpBuG7l8=
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
